RNA /G/ phosphoramidite
Description
Historical Context and Evolution of Chemical Oligonucleotide Synthesis
The journey to create synthetic nucleic acids began in the 1950s, with early work by pioneers like Alexander Todd's group on H-phosphonate and phosphate (B84403) triester methods. wikipedia.org The first directed chemical synthesis of a dinucleotide was reported in 1955. trilinkbiotech.com These initial solution-phase methods, while groundbreaking, were often slow and inefficient. A significant leap forward came with the introduction of solid-phase synthesis by Robert L. Letsinger in the 1960s, which simplified the process by anchoring the growing oligonucleotide chain to a solid support, thereby streamlining the purification process after each step. trilinkbiotech.comsynbio-tech.com
Further refinements led to the phosphotriester method, which protected the phosphate group to prevent unwanted branching. trilinkbiotech.com However, the most transformative development occurred in the early 1980s with Marvin H. Caruthers' introduction of phosphoramidite (B1245037) chemistry. synbio-tech.combritannica.com This method utilized highly reactive P(III) phosphoramidite monomers as building blocks, dramatically increasing the speed and efficiency of the coupling reaction. wikipedia.orgmeasurebiology.org The combination of phosphoramidite chemistry with automated solid-phase synthesizers revolutionized molecular biology, making custom DNA and RNA oligonucleotides readily accessible to researchers worldwide. wikipedia.orgsynbio-tech.com
Fundamental Principles of Solid-Phase Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis using the phosphoramidite method is a cyclical process, with one nucleotide added per cycle in the 3' to 5' direction. wikipedia.orgdanaher.com The process is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, to which the first nucleoside is attached. wikipedia.org
The four main steps in a synthesis cycle are:
De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. danaher.comaxispharm.com This exposes the 5'-hydroxyl group, making it available for the next reaction.
Coupling: The next protected nucleoside phosphoramidite is activated, typically by a weak acid like tetrazole, and added to the column. measurebiology.orgdanaher.com The activated phosphoramidite rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.
Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked. wikipedia.org This is achieved by acetylation using reagents like acetic anhydride (B1165640) and 1-methylimidazole. wikipedia.orgatdbio.com
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester linkage by treatment with an oxidizing agent, typically an iodine solution in the presence of water and pyridine (B92270). wikipedia.org
This four-step cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.
Table 1: The Solid-Phase Phosphoramidite Synthesis Cycle
| Step | Name | Purpose | Key Reagents |
| 1 | Detritylation | To remove the 5'-DMT protecting group, exposing the 5'-hydroxyl for coupling. | Trichloroacetic acid (TCA) in dichloromethane (B109758) |
| 2 | Coupling | To add the next nucleotide to the growing chain. | Nucleoside Phosphoramidite, Tetrazole (or other activator) |
| 3 | Capping | To block unreacted 5'-hydroxyl groups and prevent failure sequences. | Acetic Anhydride, 1-Methylimidazole (NMI) |
| 4 | Oxidation | To stabilize the newly formed internucleotide linkage. | Iodine, Water, Pyridine |
Significance of RNA Phosphoramidites in Modern Molecular Biology and Biotechnology Research
The availability of custom-synthesized RNA through phosphoramidite chemistry has been a driving force in biological research and development. amerigoscientific.com Synthetic oligonucleotides are indispensable tools in a multitude of applications. britannica.com In basic research, they are used as probes for detecting complementary RNA or DNA, and in functional genomics and structural biology studies. britannica.comaxispharm.com
In the rapidly expanding field of therapeutics, RNA phosphoramidites are the foundational building blocks for creating antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and microRNAs (miRNAs) for gene silencing and RNA interference (RNAi) therapies. axispharm.com Furthermore, the synthesis of guide RNAs (gRNAs) is essential for CRISPR-Cas9 gene-editing technologies. axispharm.com The ability to produce high-purity, sequence-specific RNA has propelled advancements in diagnostics, such as in PCR-based assays, and the development of RNA-based vaccines and therapeutics. britannica.comaxispharm.com
Overview of Guanine (B1146940) (G) Nucleotide-Specific Challenges in RNA Synthesis
While phosphoramidite chemistry is highly optimized, the synthesis of RNA presents challenges not seen with DNA, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. nih.gov Among the four standard ribonucleosides, guanosine (B1672433) is often the most problematic.
A major issue is the reactivity of the lactam function (the O6 position) of the guanine base. nih.govoup.com This position is susceptible to reaction with the phosphoramidite reagents during the coupling step. nih.govresearchgate.net This side reaction can lead to modification of the guanine base, which is unstable and can result in depurination (loss of the base) and subsequent cleavage of the oligonucleotide chain. oup.comresearchgate.net
Properties
CAS No. |
149559-87-5 |
|---|---|
Molecular Formula |
C84H135N19O31S3 |
Synonyms |
RNA /G/ phosphoramidite |
Origin of Product |
United States |
Synthetic Methodologies for Rna Guanine G Phosphoramidite Monomers
Strategies for Ribose 2'-Hydroxyl Protection in Guanine (B1146940) Phosphoramidites
The presence of the 2'-hydroxyl group in ribonucleosides presents a significant challenge in RNA synthesis, necessitating a robust protecting group that is stable throughout the synthesis cycles and can be removed efficiently without causing degradation of the RNA product. atdbio.com Several strategies have been developed to address this, each with its own set of advantages and limitations.
Tert-Butyldimethylsilyl (TBDMS) Chemistry
The tert-butyldimethylsilyl (TBDMS) group is one of the most widely used and well-established protecting groups for the 2'-hydroxyl function in RNA synthesis. acs.orgnih.govglenresearch.com This silyl (B83357) ether is stable under the acidic and basic conditions encountered during the phosphoramidite (B1245037) coupling cycle.
Synthesis and Application: The synthesis of 2'-O-TBDMS protected guanosine (B1672433) phosphoramidites involves the reaction of a 5'-O-dimethoxytrityl (DMT) protected guanosine with tert-butyldimethylsilyl chloride. justia.com This reaction can lead to a mixture of 2'- and 3'-silylated isomers, which requires careful chromatographic separation to isolate the desired 2'-O-TBDMS product. atdbio.com Once the 2'-hydroxyl is protected, the 3'-hydroxyl group is phosphitylated to generate the final phosphoramidite monomer. nih.gov During solid-phase synthesis, these monomers are coupled to the growing RNA chain. kulturkaufhaus.de
Deprotection: After the completion of the oligonucleotide synthesis, the TBDMS groups are typically removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). kulturkaufhaus.deoup.com While effective, the use of TBAF can be sensitive to water content, and TEA·3HF has been reported to cause degradation of some oligonucleotides. oup.com
Key Research Findings:
The steric bulk of the TBDMS group can reduce the coupling efficiency of the phosphoramidite monomers, necessitating longer coupling times. atdbio.com
To counteract the steric hindrance, more potent activators like 5-(benzylmercapto)-1H-tetrazole are often preferred over the standard 1H-tetrazole. kulturkaufhaus.despringernature.com
Incomplete removal of the TBDMS group can lead to the formation of 2'-5' phosphodiester linkages, which are non-biological and can interfere with the function of the synthetic RNA. glenresearch.com
| Feature | Description |
| Protecting Group | Tert-Butyldimethylsilyl (TBDMS) |
| Key Advantage | Well-established chemistry, stable to synthesis conditions. acs.orgnih.gov |
| Key Disadvantage | Steric hindrance affecting coupling efficiency, potential for isomerization during deprotection. atdbio.comglenresearch.com |
| Deprotection Reagent | Fluoride ion source (e.g., TBAF, TEA·3HF). kulturkaufhaus.deoup.com |
Triisopropylsilyloxymethyl (TOM) Protecting Groups
The Triisopropylsilyloxymethyl (TOM) protecting group was developed to overcome some of the limitations of TBDMS chemistry, particularly the issue of steric hindrance. glenresearch.comumich.edu
Synthesis and Application: The TOM group is an acetal (B89532) that is introduced to the 2'-hydroxyl group. glenresearch.com A key advantage of the TOM group is that its acetal structure prevents the 2' to 3' migration that can be observed with TBDMS groups under basic conditions. glenresearch.commassbio.org This leads to the formation of purer RNA with the correct 3'-5' phosphodiester linkages.
Deprotection: The TOM group is removed under mild conditions, typically with 1 M TBAF in THF, without causing degradation of the RNA oligonucleotide. atdbio.comresearchgate.net Deprotection can also be achieved using methylamine (B109427) in ethanol/water. glenresearch.com
Key Research Findings:
TOM-protected phosphoramidites exhibit higher coupling efficiencies and require shorter coupling times compared to their TBDMS counterparts. umich.eduresearchgate.net
The reduced steric hindrance of the TOM group allows for the efficient synthesis of longer RNA sequences. glenresearch.commassbio.org
The TOM group is stable under both basic and weakly acidic conditions, providing a robust protection strategy. atdbio.comglenresearch.com
| Feature | Description |
| Protecting Group | Triisopropylsilyloxymethyl (TOM) |
| Key Advantage | Reduced steric hindrance, higher coupling efficiency, prevents 2'-3' migration. glenresearch.comumich.edumassbio.org |
| Key Disadvantage | Can be more expensive than TBDMS monomers. |
| Deprotection Reagent | TBAF in THF or methylamine in ethanol/water. atdbio.comglenresearch.com |
Bis(2-acetoxyethoxy)methyl (ACE) Protecting Groups
The Bis(2-acetoxyethoxy)methyl (ACE) protecting group is an orthoester-based strategy that offers a different approach to 2'-hydroxyl protection. glenresearch.comnih.gov
Synthesis and Application: The ACE chemistry utilizes a 5'-silyl protecting group in combination with the 2'-ACE orthoester. horizondiscovery.com This combination allows for a unique deprotection scheme. The synthesis cycle involves the standard phosphoramidite coupling, capping, and oxidation steps. horizondiscovery.com
Deprotection: A key feature of the ACE strategy is that the 2'-protected RNA is water-soluble and resistant to nucleases. nih.govtechnologynetworks.com The final deprotection of the 2'-ACE groups is achieved under mild acidic conditions (pH 3.8), which is compatible with the integrity of the RNA molecule. technologynetworks.com
Key Research Findings:
ACE chemistry leads to faster coupling rates and higher yields of the final RNA product. nih.govspringernature.com
The ability to handle the 2'-protected RNA in aqueous solutions simplifies purification and analysis. horizondiscovery.comtechnologynetworks.com
The mild deprotection conditions minimize the risk of RNA degradation. technologynetworks.com
| Feature | Description |
| Protecting Group | Bis(2-acetoxyethoxy)methyl (ACE) |
| Key Advantage | High coupling yields, water-soluble protected RNA, mild deprotection conditions. nih.govtechnologynetworks.com |
| Key Disadvantage | Requires a different 5'-protecting group strategy (silyl ethers instead of DMT). glenresearch.com |
| Deprotection Reagent | Mild acidic buffer (pH 3.8). technologynetworks.com |
Thionocarbamate-Protected Nucleoside Phosphoramidites
Synthesis and Application: The TC-protected phosphoramidite monomers are synthesized in high yield from commercially available reagents. acs.org These monomers are compatible with standard solid-phase synthesis protocols.
Deprotection: A significant advantage of the TC protecting group is that it allows for a single-step deprotection of the synthesized oligonucleotide using 1,2-diamines under anhydrous conditions. acs.orgacs.org This streamlined process eliminates the need for a separate fluoride treatment step.
Key Research Findings:
The use of TC-protected monomers has been shown to be effective for the synthesis of long RNA sequences, up to 300 nucleotides in length. fourwaves.com
This method is compatible with most standard protecting groups used for the nucleobases. acs.org
| Feature | Description |
| Protecting Group | 2′-O-(1,1-dioxo-1λ6-thiomorpholine-4-carbothioate) (TC) |
| Key Advantage | Streamlined single-step deprotection, high-yield synthesis of long RNA. acs.orgfourwaves.com |
| Key Disadvantage | A relatively newer chemistry compared to TBDMS and TOM. |
| Deprotection Reagent | 1,2-diamines under anhydrous conditions. acs.orgacs.org |
Alternative 2'-O-Protecting Group Strategies
Research continues to explore novel 2'-hydroxyl protecting groups to further improve the efficiency and reliability of RNA synthesis. Some of these alternative strategies include:
2'-O-Imino-2-propanoate: This group is formed by the reaction of 2'-O-aminoribonucleosides with ethyl pyruvate. nih.govacs.org The deprotection involves saponification followed by intramolecular decarboxylation under neutral conditions. acs.org
tert-Butyldithiomethyl (DTM): The DTM group is a reductively cleavable protecting group that is compatible with standard oligonucleotide synthesis chemistry. researchgate.netnih.gov It allows for deprotection under very mild aqueous conditions. nih.gov
2'-O-Aminooxymethyl: This group can be modified with various functional groups and is removed by reaction with tetrabutylammonium fluoride. fda.gov A key advantage is that its removal does not generate alkylating side products. fda.gov
4-Nitrogenated Benzyloxymethyl Groups: These groups have been investigated to impart coupling kinetics similar to those of deoxyribonucleoside phosphoramidites and are cleaved under mild acidic conditions. eurofins.com
Phosphoramidite Moiety Synthesis and Stability Considerations
The phosphoramidite moiety is the reactive part of the monomer that enables the formation of the internucleotide phosphodiester linkage during solid-phase synthesis. Its synthesis and stability are crucial for achieving high coupling efficiencies.
Cyanoethyl (CE) Phosphoramidite
The most commonly used phosphoramidite for both DNA and RNA synthesis is the β-cyanoethyl (CE) phosphoramidite. glenresearch.commdpi.com The synthesis of the CE phosphoramidite of a protected guanosine ribonucleoside involves the reaction of the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, in the presence of a weak acid activator such as tetrazole. mdpi.com
The CE group serves as a protecting group for the phosphate (B84403) backbone during synthesis and is stable to the acidic conditions used for DMT removal and the basic conditions of the coupling and capping steps. umich.edu It is readily removed during the final deprotection step with aqueous ammonia (B1221849) via a β-elimination reaction. mdpi.comnih.gov The stability of the phosphoramidite reagent itself is critical; it is sensitive to moisture and oxidation and should be handled under anhydrous conditions. umich.edu
Stereochemical Control During Phosphitylation
The phosphorus atom in the phosphoramidite moiety is chiral, leading to the formation of two diastereomers (Rp and Sp) upon coupling. magritek.com In standard oligonucleotide synthesis, a mixture of these diastereomers is used. However, for certain applications, such as therapeutic oligonucleotides, controlling the stereochemistry of the phosphate backbone can be important. entegris.com
Achieving stereochemical control during phosphitylation is an active area of research. One approach involves the use of chiral auxiliaries on the phosphorus atom, such as chiral oxazaphospholidines. entegris.com These auxiliaries can direct the phosphitylation reaction to produce a single diastereomer of the phosphoramidite. The resulting stereopure phosphoramidite can then be used in solid-phase synthesis to generate oligonucleotides with defined stereochemistry at specific positions.
Purification and Characterization of Guanine (G) Phosphoramidite Monomers for Research Applications
The purity of the guanine phosphoramidite monomer is paramount for the successful synthesis of high-quality RNA. Impurities can lead to lower coupling efficiencies and the incorporation of undesired modifications into the final oligonucleotide.
Purification of the crude phosphoramidite is typically performed using silica (B1680970) gel column chromatography. umich.edunih.gov It is important to use a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine, to neutralize the acidic silica gel and prevent degradation of the acid-sensitive phosphoramidite. nih.gov After chromatography, the purified product is isolated as a stable foam.
Characterization of the final product is essential to confirm its identity and purity. The primary techniques used are:
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a powerful tool for characterizing phosphoramidites. magritek.comusp.orgnih.gov The phosphoramidite should show a characteristic signal in the range of 148-152 ppm. magritek.com The presence of signals in other regions can indicate the presence of oxidized P(V) species or other phosphorus-containing impurities. magritek.comusp.org The two diastereomers of the phosphoramidite often appear as two distinct peaks in the ³¹P NMR spectrum. magritek.comusp.org
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is commonly used to assess the purity of the phosphoramidite. nih.govusp.org The two diastereomers may be resolved as two closely eluting peaks. The purity is determined by integrating the peak areas.
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized phosphoramidite, thereby verifying its identity. google.comusp.org
| Analytical Technique | Purpose | Typical Observations |
| ³¹P NMR | Purity and Identity | Two diastereomeric peaks around 148-152 ppm |
| HPLC | Purity | Two closely eluting peaks corresponding to the diastereomers |
| Mass Spectrometry | Identity | Correct molecular weight of the target compound |
Mechanistic and Kinetic Studies of Rna Phosphoramidite Coupling with Guanine G Precursors
Reaction Mechanism of Phosphoramidite (B1245037) Coupling
The phosphoramidite approach for oligonucleotide synthesis involves a four-step cycle: deblocking, coupling, capping, and oxidation. The coupling step, in which a 5'-hydroxyl group of the support-bound nucleoside attacks an activated phosphoramidite monomer, is a pivotal reaction. The generally accepted mechanism for this reaction involves the activation of the phosphoramidite by a weak acid, typically an azole derivative. This activation converts the diisopropylamino group into a good leaving group, facilitating its displacement by the 5'-hydroxyl of the growing RNA chain.
The reaction proceeds through a two-step process. First, the activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group. Subsequently, the conjugate base of the activator, acting as a nucleophile, attacks the phosphorus atom, displacing the diisopropylamine (B44863) and forming a highly reactive intermediate. This intermediate then rapidly reacts with the free 5'-hydroxyl group of the oligonucleotide chain to form a phosphite (B83602) triester linkage. stackexchange.comglenresearch.comglenresearch.com
Role of Activators in Coupling Efficiency
The choice of activator is crucial for achieving high coupling efficiencies in RNA synthesis. The activator serves a dual role: it acts as an acid to protonate the phosphoramidite and as a nucleophile to form the reactive intermediate. researchgate.netoup.com The effectiveness of an activator is influenced by its acidity (pKa) and nucleophilicity.
For a long time, 1H-tetrazole was the standard activator for phosphoramidite chemistry. glenresearch.com Its mechanism involves protonation of the diisopropylamino group, followed by nucleophilic attack of the tetrazolide anion on the phosphorus atom to form a tetrazolyl phosphoramidite intermediate. glenresearch.comnih.gov While effective for DNA synthesis, the steric bulk of the 2'-O-protecting group in RNA phosphoramidites necessitates more potent activators.
Substituted tetrazoles with lower pKa values, such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), have been developed to enhance the rate of the coupling reaction. glenresearch.comresearchgate.net The increased acidity of these activators leads to more efficient protonation of the phosphoramidite. For instance, BTT has been shown to significantly reduce coupling times in RNA synthesis using 2'-TBDMS protected monomers compared to tetrazole. glenresearch.com However, highly acidic activators can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can result in the formation of n+1 side products. glenresearch.comresearchgate.net
| Activator | pKa | Key Characteristics |
|---|---|---|
| 1H-Tetrazole | 4.9 | Standard activator, limited solubility, less effective for sterically hindered phosphoramidites. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and soluble than tetrazole, preferred for RNA synthesis. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT, ideal for RNA synthesis with bulky 2'-protecting groups. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but a better nucleophile than tetrazole, highly soluble. |
4,5-Dicyanoimidazole (DCI) is another widely used activator that operates through a slightly different mechanism. While less acidic than tetrazole, DCI is a more potent nucleophile. glenresearch.comoup.com This enhanced nucleophilicity is thought to be the basis for its effectiveness. oup.comnih.gov DCI's high solubility in acetonitrile (B52724) allows for the use of higher effective concentrations of the activated phosphoramidite, which can lead to faster coupling times, approximately twice as fast as with 1H-tetrazole. oup.com DCI can be used as the sole activator in automated solid-phase oligonucleotide synthesis and is also utilized in the preparation of nucleoside phosphoramidites. oup.comnbinno.com
N-methylimidazole (NMI) can be used as a co-activator to enhance coupling efficiency. It is thought to act as a nucleophilic catalyst. oup.com The addition of NMI to an activator solution, such as tetrazole, increases the effective concentration of the nucleophilic catalyst in the activation mixture. oup.com For example, a mixture of 0.1 M NMI in 0.45 M tetrazole has been shown to result in significantly higher product yields in oligonucleotide synthesis. oup.com The basicity of NMI also helps to decrease the rate of premature detritylation of the monomer. google.com The combination of a salt of saccharin (B28170) and N-methylimidazole has been studied, where activation involves nucleophilic catalysis and the formation of a reactive saccharin adduct. researchgate.netrsc.org
Nucleophilic and Acid Catalysis
The phosphoramidite coupling reaction is subject to both general acid and nucleophilic catalysis. rsc.orgrsc.orgtandfonline.com The acidic component of the activator protonates the phosphoramidite, making the diisopropylamino group a better leaving group. stackexchange.comrsc.org The nucleophilic component, which can be the conjugate base of the activator or an added catalyst like NMI, attacks the phosphorus center to form a more reactive intermediate. nih.govrsc.org
Studies have shown that while both acidity and nucleophilicity play a role, acidity is the more dominant factor in the promotion of the reaction. rsc.orgrsc.org The Brønsted α value, which measures the sensitivity of the reaction rate to the pKa of the acid catalyst, has been determined to be in the range of 0.6 to 0.9 for general acid catalysis in phosphoramidite alcoholysis. rsc.orgrsc.org The Brønsted βnucl value, which reflects the sensitivity to the nucleophilicity of the catalyst, is significantly lower at 0.2. rsc.orgrsc.org This indicates that the rate of the reaction is more strongly dependent on the strength of the acid catalyst than on the strength of the nucleophile.
Influence of Steric Hindrance from 2'-O-Protecting Groups on Coupling Kinetics
A major challenge in RNA synthesis is the steric hindrance imposed by the protecting group on the 2'-hydroxyl of the ribose sugar. atdbio.com This bulky group can impede the approach of the incoming phosphoramidite to the 5'-hydroxyl of the growing chain, thereby reducing coupling efficiency and slowing down the reaction kinetics. atdbio.comgoogle.com
The most commonly used 2'-O-protecting group is the tert-butyldimethylsilyl (TBDMS or TBS) group. atdbio.com While effective, its bulkiness necessitates longer coupling times and more potent activators compared to DNA synthesis. google.com Research has focused on developing alternative 2'-O-protecting groups with reduced steric bulk to improve coupling kinetics.
Examples of such groups include the 2-O-triisopropylsilyloxymethyl (TOM) group, which introduces a spacer between the 2'-position and the silyl (B83357) group to overcome steric hindrance. atdbio.com Another approach is the use of the 2-cyanoethoxymethyl (CEM) group, which is achiral and has low steric hindrance, allowing for high coupling yields. nih.gov The development of these less sterically demanding protecting groups has been a significant step towards making RNA synthesis as efficient as DNA synthesis.
| 2'-O-Protecting Group | Key Features | Impact on Coupling Kinetics |
|---|---|---|
| tert-Butyldimethylsilyl (TBDMS/TBS) | Widely used, commercially available. | Significant steric hindrance, requires longer coupling times and stronger activators. |
| 2-O-Triisopropylsilyloxymethyl (TOM) | Introduces a spacer to reduce steric hindrance. | Improved coupling efficiency compared to TBDMS. |
| 2-Cyanoethoxymethyl (CEM) | Achiral, low steric hindrance. | Allows for high coupling yields, approaching the efficiency of DNA synthesis. |
| tert-Butyldithiomethyl (DTM) | Cleavable under mild reductive conditions. | Enables fast and high-yield synthesis of RNA. |
Optimization of Coupling Parameters for Guanine (B1146940) (G) Incorporation
The efficient incorporation of guanine (G) phosphoramidite is a critical factor in the successful synthesis of RNA oligonucleotides. The chemical properties of guanine, particularly its lactam function, can lead to side reactions and lower coupling efficiencies compared to other nucleobases. Therefore, optimizing coupling parameters such as solvent, reagent concentrations, and reaction time is essential to maximize the yield of the desired full-length RNA sequence.
Solvent Effects
The choice and quality of the solvent used during the coupling step are paramount for achieving high efficiency in RNA synthesis. Acetonitrile (ACN) is the most commonly used solvent for dissolving phosphoramidites and activators due to its ability to support the reaction and its compatibility with the solid support.
A critical factor influencing coupling efficiency is the water content of the acetonitrile. The presence of moisture can significantly lower the yield in two primary ways:
Reaction with the activated phosphoramidite: Water can react with the activated phosphoramidite intermediate, preventing it from coupling with the 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.com
Hydrolysis of the phosphoramidite: Water can catalyze the hydrolysis of the phosphoramidite to its corresponding H-phosphonate, reducing the concentration of the active reagent available for the coupling reaction. glenresearch.com
To mitigate these effects, it is imperative to use anhydrous acetonitrile with a water content of 10-15 ppm or lower. glenresearch.com For more lipophilic phosphoramidites, dichloromethane (B109758) may be required, although it can introduce challenges with flow rates and volatility in automated synthesizers. trilinkbiotech.com
Table 1: Impact of Solvent Water Content on Coupling Efficiency
| Water Content in Acetonitrile | Expected Impact on Guanine Coupling Efficiency | Rationale |
|---|---|---|
| Low (<15 ppm) | High | Minimizes hydrolysis of phosphoramidite and premature quenching of the activated intermediate. glenresearch.com |
| High (>30 ppm) | Low | Increases the rate of side reactions with water, reducing the amount of phosphoramidite available for coupling. glenresearch.comtrilinkbiotech.com |
Concentration of Phosphoramidite and Activator
The concentrations of both the guanine phosphoramidite and the activator are key levers in optimizing the coupling reaction. Generally, a higher concentration of reagents can drive the reaction forward, leading to higher coupling efficiencies.
Activator Concentration and Type: The activator plays a dual role: it protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack, and the resulting anion of the activator acts as the nucleophilic catalyst. nih.gov Common activators include 1H-tetrazole and its derivatives.
4,5-Dicyanoimidazole (DCI): DCI has been shown to be a highly effective activator, with a pKa of 5.2. oup.com Its high solubility in acetonitrile (up to 1.1 M) allows for higher effective concentrations of the activated phosphoramidite, which in turn permits the use of a lower excess of the phosphoramidite itself. oup.com Studies have shown that using 1.0 M DCI can result in high-yield synthesis even with only 2 equivalents of phosphoramidite. oup.com
5-Ethylthio-1H-tetrazole (ETT): ETT is another potent activator. For RNA synthesis, a concentration of 0.25 M ETT is commonly used. glenresearch.com
5-Benzylthio-1H-tetrazole: This activator, at a concentration of 0.25 M in acetonitrile, has demonstrated superior coupling efficiency (96% after 15 minutes) for modified RNA bases compared to 1H-tetrazole (just over 90% in the same timeframe). glenresearch.com
Phosphoramidite Concentration: The concentration of the phosphoramidite is typically kept in excess relative to the number of available 5'-hydroxyl groups on the solid support to ensure the reaction goes to completion. For modified or sterically hindered reagents, a concentration of 0.1 M is often recommended. trilinkbiotech.com Increasing the phosphoramidite equivalents can improve coupling efficiency, especially for challenging sequences. For instance, one study showed that increasing the equivalents from 1.75 to 2.88 significantly improved the efficiency of a particular coupling reaction. researchgate.net
Table 2: Effect of Activator on Coupling Efficiency
| Activator | Concentration | Observed Coupling Efficiency/Outcome | Reference |
|---|---|---|---|
| 4,5-Dicyanoimidazole (DCI) | 1.0 M | 54% yield for a 34mer with only 2 equiv. of phosphoramidite. | oup.com |
| 1H-Tetrazole | 0.45 M | Unsatisfactory product yields under stringent conditions. | oup.com |
| 5-Benzylthio-1H-tetrazole | 0.25 M | 96% coupling efficiency with a 15-minute coupling time. | glenresearch.com |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | Commonly used for RNA monomer coupling. | glenresearch.com |
Coupling Time Optimization
The optimal time for the coupling reaction depends on several factors, including the steric bulk of the 2'-O-protecting group on the RNA phosphoramidite, the specific activator used, and the sequence being synthesized. RNA synthesis generally requires longer coupling times than DNA synthesis due to the steric hindrance from the 2'-protecting group. glenresearch.com
For ribonucleoside phosphoramidites with certain base-protecting groups, a 20-minute coupling time has been found to be optimal for solid-phase RNA synthesis. umich.edu
Using activators like 5-ethylthio-1H-tetrazole, coupling times have been reduced from 30 minutes to as low as 5 minutes in some cases. umich.edu
A 15-minute coupling time was found to be effective when using 0.25 M 5-Benzylthio-1H-tetrazole as the activator. glenresearch.com
For RNA-thiophosphoramidites, which are structurally different, a 12-minute coupling step may be required. nih.gov
For particularly difficult couplings, simply extending the time can significantly improve efficiency. For example, increasing a recirculation time from 5 minutes to 15 minutes raised the coupling efficiency from 46% to 80%. researchgate.net In other cases, a "double coupling" protocol, where the coupling step is repeated before oxidation, can be employed to drive the reaction to completion. trilinkbiotech.com
Table 3: Representative Coupling Times for Guanine RNA Phosphoramidites
| Condition | Recommended Coupling Time | Reference |
|---|---|---|
| General Solid-Phase RNA Synthesis | 20 minutes | umich.edu |
| With 0.25M 5-Benzylthio-1H-tetrazole | 15 minutes | glenresearch.com |
| With 0.25M ETT Activator | 6 minutes | glenresearch.com |
| Thiophosphoramidite Chemistry | 12 minutes | nih.gov |
Side Reactions and Their Mitigation During Guanine (G) Coupling
During the automated synthesis of oligonucleotides, guanine bases are susceptible to modification and degradation, which can compromise the integrity of the final product. nih.gov The primary side reactions involving guanine are depurination and modification of the lactam function, which can lead to chain cleavage and truncated sequences. oup.comresearchgate.net
Depurination Reactions
Depurination is a chemical reaction where the β-N-glycosidic bond between the purine (B94841) base (guanine or adenine) and the sugar is hydrolytically cleaved. wikipedia.org This results in an apurinic (AP) site in the oligonucleotide chain. Deoxyguanosine is substantially more prone to depurination than its ribonucleoside counterpart. wikipedia.org
The acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) protecting group in each synthesis cycle are the main cause of depurination. phenomenex.com The electron-withdrawing nature of acyl protecting groups commonly used for the exocyclic amine of guanine can further destabilize the glycosidic bond, making the base more susceptible to cleavage. glenresearch.com
The consequences of depurination are severe. The resulting abasic site is unstable under the basic conditions used for the final deprotection of the oligonucleotide, leading to cleavage of the phosphodiester backbone at that position. glenresearch.com This generates two shorter oligonucleotide fragments, which can be difficult to separate from the desired full-length product. glenresearch.com
Mitigation Strategies:
Protecting Group Strategy: One of the most effective ways to mitigate depurination is through the choice of protecting groups. Formamidine protecting groups, such as dimethylformamidine (dmf), are electron-donating and thus stabilize the glycosidic bond, making the guanine base less prone to acid-catalyzed depurination. glenresearch.com Protecting the O6 position of guanine can also prevent side reactions that lead to unstable modifications and subsequent depurination. oup.comresearchgate.net
Milder Deprotection Conditions: Using less acidic deprotection cocktails for DMT removal can also minimize the extent of depurination. researchgate.net
Oligonucleotide Truncation and Capping Strategies
Inefficient coupling at any step of the synthesis, including the incorporation of guanine, results in unreacted 5'-hydroxyl groups on the growing chain. If these hydroxyl groups are not blocked, they will be available to react in the subsequent coupling cycle, leading to the formation of "n-1" deletion sequences, which lack one nucleotide.
To prevent the formation of these truncated sequences, a "capping" step is introduced after each coupling step. biotage.com The purpose of capping is to permanently and irreversibly block any unreacted 5'-hydroxyl groups. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B). glenresearch.com
By capping the failure sequences, they are prevented from participating in further chain elongation. These capped, truncated oligonucleotides are chemically distinct from the full-length product and can be more easily removed during purification. biotage.com Effective capping is crucial for obtaining high-purity oligonucleotides, especially for longer sequences where the cumulative effect of even a small percentage of failed couplings can be significant. glenresearch.com The 5'-cap structure on eukaryotic mRNAs, which consists of a 7-methylguanosine, also serves to protect the RNA from degradation by cellular RNases. biosyn.combiosyn.com
Phosphite Triester Oxidation
The oxidation step is a critical phase in the solid-phase synthesis of RNA oligonucleotides using the phosphoramidite method. Following the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, an unstable phosphite triester linkage is formed. This trivalent P(III) species is not native to RNA and must be converted to a more stable pentavalent P(V) phosphate (B84403) triester, which mimics the natural phosphodiester backbone of RNA. nih.govsigmaaldrich.com
The most conventional and widely used method for this oxidation employs a solution of iodine (I₂) as the oxidizing agent, typically in the presence of water and a weak base like pyridine (B92270) or lutidine, dissolved in a solvent such as tetrahydrofuran (B95107) (THF). sigmaaldrich.comumich.edu The mechanism involves the formation of an iodophosphonium intermediate, which is then rapidly attacked by a water molecule to yield the stable phosphate triester. Pyridine acts to neutralize the hydrogen iodide byproduct generated during the reaction. umich.edu
While effective, the standard iodine-water system has prompted research into alternative oxidation reagents to improve efficiency, minimize side reactions, and accommodate sensitive modifications. Some of these alternatives are detailed below.
| Oxidizing Agent | Conditions | Notes |
| Iodine (I₂) | Standard: 0.02 M I₂ in THF/Pyridine/Water | The most common method; highly efficient for standard RNA synthesis. umich.edu |
| tert-Butyl hydroperoxide (TBHP) | Acetonitrile/Water | An alternative that can be used for the P(III) to P(V) oxidation. nih.govnih.gov |
| (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) | Acetonitrile | A non-aqueous oxidant investigated for specific applications. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Neutral aqueous acetonitrile | Explored as a cheaper and more environmentally friendly ("green") alternative to iodine. researchgate.net |
| N-Bromosuccinimide (NBS)-DMSO | Acetonitrile | Developed as a non-basic, non-aqueous oxidation method. |
Research has shown that the choice of oxidant can be crucial, especially when dealing with modified nucleosides. For instance, studies involving conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs revealed that iodine-mediated oxidation could lead to undesirable strand cleavage when the pseudosugar adopted a North (2'-exo) conformation. nih.gov In contrast, oxidants like TBHP and CSO did not cause this cleavage, highlighting the importance of optimizing the oxidation step for non-standard oligonucleotide synthesis. nih.gov
Studies on the Stepwise Elongation Efficiency of RNA Oligonucleotides
RNA synthesis inherently exhibits lower coupling efficiencies compared to DNA synthesis, with average stepwise yields commonly around 97%, whereas 99% is regularly achieved for DNA. umich.edu This discrepancy is largely attributed to the steric hindrance imposed by the bulky protecting group required for the 2'-hydroxyl group of the ribose sugar, a feature absent in deoxyribose. atdbio.com This steric clash slows down the coupling reaction, necessitating longer coupling times (up to 6 minutes or more) for RNA synthesis compared to the typical 30 seconds for DNA. umich.eduatdbio.com
Several factors have been studied to understand and optimize the coupling efficiency of RNA phosphoramidites, especially for challenging monomers like guanine.
Key Factors Influencing Guanine (G) Phosphoramidite Coupling Efficiency:
| Factor | Influence on Efficiency | Research Findings |
| 2'-Hydroxyl Protecting Group | High | Bulky groups like tert-butyldimethylsilyl (TBDMS) create steric hindrance, reducing coupling efficiency and requiring longer reaction times. atdbio.com Alternative strategies like using a spacer in 2-O-Triisopropylsilyloxymethyl (TOM) groups aim to mitigate this issue. atdbio.com |
| N²-Protecting Group on Guanine | Moderate to High | The choice of protecting group for the exocyclic amine of guanine is critical. Bulky groups like Diphenylcarbamoyl (DPC) can sterically hinder the coupling reaction. A recent study demonstrated that a less bulky acetyl-protected guanine phosphoramidite functioned with higher coupling efficiency than a DPC and acetyl-protected version. tandfonline.com |
| Activator | High | The activator plays a crucial role in protonating the phosphoramidite for coupling. 5-Ethylthio-1H-tetrazole was found to be a more effective activator than 1H-tetrazole for RNA synthesis due to its higher acidity and solubility in acetonitrile, leading to reduced coupling times. umich.edu |
| Reagent Purity (Moisture) | High | The presence of water is highly detrimental. Moisture can react with the activated phosphoramidite, effectively quenching the reaction and lowering the concentration of the monomer available for coupling. glenresearch.com Maintaining anhydrous conditions for all reagents is imperative. glenresearch.com |
| Phosphoramidite Moiety | Moderate | The dialkylamino component of the phosphoramidite can influence reactivity. The use of diethylamino phosphoramidites has been reported to improve coupling yields in some cases compared to the more common diisopropylamino group, though they may be less stable. umich.edu |
A 2024 study highlighted the significant impact of the guanine O⁶ protecting group on synthesis efficiency. Researchers developed a new strategy to synthesize a guanine threose nucleic acid (TNA) phosphoramidite that avoided the use of the bulky Diphenylcarbamoyl (DPC) group. tandfonline.com When comparing the coupling efficiency, the monomer without the DPC group showed superior performance, leading to a higher yield of the full-length product. tandfonline.com This underscores the principle that minimizing steric bulk on the guanine base itself is a key strategy for improving the stepwise elongation efficiency in RNA synthesis.
Advanced Strategies in Oligoribonucleotide Synthesis Utilizing Rna Guanine G Phosphoramidite
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a robust and automatable platform for the stepwise construction of RNA molecules. The process involves the sequential addition of phosphoramidite (B1245037) monomers, including guanosine (B1672433) phosphoramidite, to a growing RNA chain that is covalently attached to an insoluble solid support. atdbio.combio-itworld.com This method allows for the easy removal of excess reagents and byproducts by simple washing steps, which drives the reactions to near completion. atdbio.com
The automation of solid-phase RNA synthesis has significantly enhanced its efficiency and reproducibility. genscript.com Automated synthesizers perform the repetitive cycles of deblocking, coupling, capping, and oxidation required for chain elongation. umich.edu The synthesis cycle for RNA is similar to that of DNA but requires an additional protecting group on the 2'-hydroxyl of the ribose sugar. umich.edu
| Number of Couplings (Oligonucleotide Length - 1) | Average Stepwise Coupling Efficiency | Theoretical Overall Yield of Full-Length Product |
| 19 (20-mer) | 99.5% | 90.9% |
| 19 (20-mer) | 99.0% | 82.6% |
| 19 (20-mer) | 98.5% | 74.5% |
| 49 (50-mer) | 99.5% | 78.2% |
| 49 (50-mer) | 99.0% | 61.0% |
| 49 (50-mer) | 98.5% | 46.8% |
| 99 (100-mer) | 99.5% | 60.9% |
| 99 (100-mer) | 99.0% | 36.9% |
| 99 (100-mer) | 98.5% | 22.2% |
This table presents theoretical yields calculated as (Coupling Efficiency)^ (Number of Couplings). Actual yields may vary depending on the specific sequence, synthesizer, and reagents used.
A typical automated synthesis cycle involves the following steps:
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
Coupling: Activation of the incoming RNA guanine (B1146940) (G) phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing chain.
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. idtdna.com
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent like iodine. atdbio.com
These steps are repeated for each nucleotide in the desired sequence. The choice of 2'-hydroxyl protecting group on the phosphoramidite is crucial for successful RNA synthesis, with tert-butyldimethylsilyl (TBDMS) and 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) being common choices. umich.edu
The solid support provides the anchor for the first nucleoside and must be compatible with the reaction conditions of the synthesis cycle. glenresearch.com The physical properties of the support, such as material, pore size, and loading capacity, can significantly impact the synthesis of oligonucleotides, especially for long sequences. atdbio.com
Commonly used solid support materials include:
Controlled Pore Glass (CPG): A rigid and non-swelling support with well-defined pore sizes. atdbio.com The pore size is a critical parameter, as it must be large enough to accommodate the growing oligonucleotide chain and allow for the efficient diffusion of reagents. atdbio.com
Polystyrene (PS): A polymer-based support that can be functionalized for oligonucleotide synthesis. atdbio.com High-loading polystyrene supports are available for large-scale synthesis of short oligonucleotides. atdbio.com
The selection of the appropriate pore size for CPG is crucial for the synthesis of long RNA sequences. As the oligonucleotide chain elongates, it can block the pores of the support, hindering reagent access and reducing coupling efficiency. atdbio.com
| Solid Support | Typical Pore Size (Å) | Recommended Oligonucleotide Length | Typical Loading Capacity (µmol/g) |
| Controlled Pore Glass (CPG) | 500 | Up to 40-50 bases | 20-40 |
| Controlled Pore Glass (CPG) | 1000 | Up to 100 bases | 20-40 |
| Controlled Pore Glass (CPG) | 2000 | Over 100 bases | 20-40 |
| Polystyrene (PS) | N/A | Shorter oligonucleotides (high-scale) | Up to 350 |
This table provides general guidelines. Optimal support selection may vary based on the specific RNA sequence and synthesis conditions.
In addition to traditional nucleosidic supports where the first nucleoside is pre-attached, universal supports have been developed. glenresearch.com These supports are not derivatized with a nucleoside and can be used for the synthesis of any sequence, simplifying the inventory requirements for synthesis facilities. glenresearch.com
Chemical Ligation Methods
The synthesis of very long RNA molecules by sequential phosphoramidite addition can be challenging due to the cumulative effect of incomplete coupling steps. bio-itworld.com Chemical ligation provides a powerful strategy to assemble shorter, purified RNA fragments into a final, long transcript. This approach can significantly improve the purity and yield of the final product.
One method of chemical ligation involves the reaction of an electrophilic phosphorothioester (EPT) with an amino-functionalized oligonucleotide. The following table presents the yield of a ligation reaction between a 5'-amino-functionalized RNA and a 3'-EPT-functionalized RNA at different pH values.
| pH | Reaction Time (minutes) | Ligation Product Yield (%) |
| 8.0 | 30 | 65 |
| 8.0 | 120 | 85 |
| 7.0 | 30 | 45 |
| 7.0 | 120 | 65 |
| 6.0 | 30 | 10 |
| 6.0 | 120 | 16 |
Data adapted from a study on electrophilic phosphorothioester-based chemical ligation of RNA. nih.gov The reaction involved a 10-mer 3'-EPT RNA and a 13-mer 5'-amino RNA.
This data demonstrates that the efficiency of this particular chemical ligation method is pH-dependent, with higher yields achieved at a more alkaline pH. nih.gov Other chemical ligation strategies include native chemical ligation and click chemistry-based approaches, which offer different advantages in terms of reaction conditions and the nature of the resulting linkage. pnas.org
Synthesis of Long RNA Sequences
The demand for long RNA molecules, such as those used in CRISPR-based gene editing and mRNA-based therapeutics, has driven the development of advanced synthesis strategies. While direct solid-phase synthesis of RNAs up to 100-120 nucleotides is now routine for specialized labs, producing even longer sequences with high purity remains a significant challenge. horizondiscovery.com
Several strategies can be employed to improve the yield of long RNA oligonucleotides during solid-phase synthesis:
High Coupling Efficiency: As illustrated in the table in section 4.1.1, maintaining a very high stepwise coupling efficiency is paramount. bio-itworld.comidtdna.com This can be achieved through the use of highly pure phosphoramidites and reagents, anhydrous conditions, and optimized coupling times. atdbio.com
Optimized 2'-Protecting Groups: The choice of the 2'-hydroxyl protecting group on the phosphoramidite monomers can influence coupling efficiency and deprotection yields. Protecting groups like 2'-ACE (acetoxyethyl orthoester) have been reported to offer faster coupling rates and higher yields for long RNA synthesis compared to traditional TBDMS or TOM groups. horizondiscovery.com
Appropriate Solid Support: As detailed in section 4.1.2, using solid supports with larger pore sizes is crucial for the synthesis of long oligonucleotides to prevent steric hindrance within the pores. atdbio.com
Reverse Direction Synthesis: While conventional synthesis proceeds in the 3' to 5' direction, synthesis in the 5' to 3' direction using 3'-DMT-5'-CE phosphoramidites has been shown to achieve coupling efficiencies surpassing 99%, leading to high-purity long-chain oligonucleotides. nih.gov
As the RNA chain elongates on the solid support, it can fold into secondary structures, such as hairpins and loops. These structures can hinder the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite, leading to decreased coupling efficiency and an increase in deletion mutations.
Strategies to manage the formation of secondary structures during synthesis include:
Modified Phosphoramidites: The use of 2'-protecting groups that minimize the formation of secondary structures can be beneficial. For instance, the 2'-ACE protecting group is reported to reduce secondary structure formation. nih.gov
Elevated Synthesis Temperatures: Performing the coupling reaction at a higher temperature can help to disrupt transient secondary structures, thereby improving the accessibility of the 5'-hydroxyl group.
Chaotropic Agents: The addition of chaotropic agents to the synthesis reagents can help to denature secondary structures, although their compatibility with the synthesis chemistry must be carefully evaluated.
By employing these advanced strategies, the synthesis of high-quality, long RNA oligonucleotides containing guanine and other bases can be achieved, enabling a wide range of applications in research and medicine.
Reversed-Direction (5'→3') RNA Synthesis
The conventional method for oligonucleotide synthesis proceeds in the 3' to 5' direction. However, the development of phosphoramidites for synthesis in the reverse (5' to 3') direction has provided significant advantages, particularly for the introduction of modifications at the 3'-end of an RNA molecule. This approach utilizes 3'-O-dimethoxytrityl (DMT)-5'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite building blocks, including the corresponding guanine derivative.
The synthesis of 3'-end modified RNA can be challenging using the traditional 3' to 5' methodology, often requiring specialized solid supports and resulting in lower coupling efficiencies and final product purity. oup.comnih.gov The reverse synthesis strategy circumvents these issues by allowing for the addition of modifying phosphoramidites at the final step of the synthesis. This leads to cleaner synthesis of oligonucleotides and facilitates the efficient introduction of various modifications at the 3'-end. google.com
Research has demonstrated that the coupling efficiency of these reverse phosphoramidites, including the guanine monomer, can surpass 99% per step. nih.govresearchgate.netresearchgate.net This high efficiency is critical for the synthesis of longer oligonucleotides and results in high-purity RNA products. A variety of reverse phosphoramidites are routinely produced with high purity, such as Rev-A-n-bz, Rev-C-n-bz, Rev-C-n-ac, Rev-G-n-ac, and Rev-rU, with HPLC purity often exceeding 98% and ³¹P NMR purity greater than 99.5%. nih.gov This methodology has proven to be a practical and valuable approach for producing therapeutic-grade RNA. nih.govresearchgate.net
| Parameter | Finding |
| Synthesis Direction | 5' → 3' |
| Key Phosphoramidite Feature | 3'-DMT-5'-CE |
| Coupling Efficiency | > 99% per step nih.govresearchgate.netresearchgate.net |
| Purity of Reverse Phosphoramidites | > 98% (HPLC), > 99.5% (³¹P NMR) nih.gov |
| Primary Advantage | Convenient and efficient introduction of 3'-end modifications oup.comnih.govgoogle.com |
Parallel and High-Throughput Synthesis Approaches
The increasing demand for synthetic oligonucleotides for applications such as genomics, diagnostics, and large-scale screening has driven the development of parallel and high-throughput synthesis platforms. These systems are designed to produce a large number of different oligonucleotide sequences simultaneously. A key innovation in this area is the use of multi-channel synthesizers.
For instance, a 1536-channel synthesizer has been developed that can simultaneously produce 1536 different oligonucleotides of 20-mer length in approximately 10 hours. nih.govnih.govsemanticscholar.org This instrument, which consists of multiple 384-channel modules, employs standard phosphoramidite chemistry and can achieve step yields as high as 99.3%. nih.govnih.govresearchgate.net The enhancement of throughput is achieved by increasing the spatial density of the reaction wells. nih.govnih.gov Such high-throughput systems have been used to synthesize oligonucleotides up to 119 nucleotides in length with good yields. nih.govresearchgate.net
These platforms are instrumental in genomic research, which often requires tens of thousands of primers and probes in a short timeframe. nih.govnih.govresearchgate.net The quality of the synthesized oligonucleotides is typically verified by methods such as capillary electrophoresis and mass spectrometry. nih.govnih.gov
| Synthesizer Feature | Specification |
| Number of Channels | 1536 nih.govnih.govsemanticscholar.org |
| Synthesis Time (20-mer) | ~10 hours nih.govnih.govsemanticscholar.org |
| Chemistry Employed | Phosphoramidite nih.govnih.govresearchgate.net |
| Achieved Step Yield | Up to 99.3% nih.govnih.govresearchgate.net |
| Maximum Synthesized Length | 119 nucleotides nih.govresearchgate.net |
Flow Chemistry Systems for Oligonucleotide Synthesis
Flow chemistry has emerged as a powerful technique to improve various aspects of oligonucleotide synthesis. In a flow system, reagents are continuously pumped through a reactor, offering precise control over reaction parameters such as temperature, pressure, and residence time. This approach addresses several challenges associated with traditional batch synthesis, particularly in the cleavage and deprotection steps.
The traditional batch method for cleaving oligonucleotides from the solid support and removing protecting groups can take over 15 hours and involves heating volatile and often pressurized reagents like ammonia (B1221849) or methylamine (B109427). manufacturingchemist.com This process can present safety risks and scalability issues. manufacturingchemist.com Flow chemistry systems can significantly reduce the time for cleavage and deprotection to less than three minutes. manufacturingchemist.com This is achieved by pumping the cleavage solution through a heated reactor containing the oligonucleotide-resin, followed by a second heated reactor for deprotection, all while maintaining sufficient pressure to keep volatile reagents in the liquid phase. manufacturingchemist.com This eliminates the pressurized headspace of batch reactors, thereby improving safety. manufacturingchemist.com
Furthermore, flow chemistry provides better control over mass and heat transfer, leading to more efficient and repeatable synthesis protocols. vapourtec.com For example, the residence time of the deprotecting reagent can be precisely controlled to ensure complete removal of protecting groups while minimizing acid-induced side reactions like depurination. vapourtec.com The on-demand synthesis of phosphoramidites using flow chemistry has also been developed to address the issue of their limited bench stability. researchgate.net This approach allows for the synthesis of phosphoramidites with short reaction times and near-quantitative yields, which can then be directly used in automated oligonucleotide synthesis without the need for purification. researchgate.net
| Parameter | Batch Process | Flow Chemistry |
| Cleavage & Deprotection Time | > 15 hours manufacturingchemist.com | < 3 minutes manufacturingchemist.com |
| Safety | Risks from pressurized headspace manufacturingchemist.com | Eliminates pressurized headspace manufacturingchemist.com |
| Control | Less precise control over heat and mass transfer vapourtec.com | Precise control over temperature, pressure, and residence time manufacturingchemist.comvapourtec.com |
| Scalability | Potential issues manufacturingchemist.com | Simplified route to scale-up manufacturingchemist.com |
| Phosphoramidite Stability | Requires storage of unstable reagents researchgate.net | Allows for on-demand synthesis researchgate.net |
Applications of Rna Guanine G Phosphoramidite in Rna Biology and Biotechnology Research
Synthesis of Ribozymes and RNA Aptamers for Structural and Functional Studies
RNA Guanosine (B1672433) (G) phosphoramidite (B1245037) is fundamental to the synthesis of ribozymes and RNA aptamers, enabling detailed investigations into their structure and function. The precise sequence control afforded by phosphoramidite chemistry allows researchers to construct these complex RNA molecules and introduce specific modifications to probe catalytic mechanisms and binding interactions.
Ribozymes, or catalytic RNAs, can be chemically synthesized to study their enzymatic activity and three-dimensional structure. For instance, the synthesis of ribozymes with site-specific modifications has been instrumental in elucidating the roles of individual nucleotides in catalysis. Similarly, RNA aptamers, which are short RNA sequences that bind to specific targets with high affinity and specificity, are readily produced using G phosphoramidite. The ability to synthesize aptamers with high purity allows for their use in a variety of applications, from diagnostics to therapeutics, and facilitates structural studies to understand the basis of their target recognition.
| Application | Specific Example | Research Finding |
| Ribozyme Functional Study | Synthesis of small nucleolytic ribozymes like twister and pistol RNAs. | Atomic mutagenesis studies using modified guanosine phosphoramidites were key to understanding the mechanism of phosphodiester cleavage. researchgate.net |
| Aptamer Structural Analysis | Synthesis of a flavin mononucleotide (FMN) responsive aptamer. | The application of fluorescence methods on synthesized aptamers helped characterize the structure and dynamics of the aptamer-ligand complex in solution. |
| Fluorogenic RNA Aptamers | In vitro selection and synthesis of fluorogenic RNA aptamers. | These synthesized aptamers can bind to specific ligands and activate fluorescence, making them useful as RNA imaging probes. rsc.orgd-nb.info |
Production of Small Interfering RNA (siRNA) and Antisense Oligonucleotides (ASOs) for Gene Expression Modulation Research
The synthesis of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) using RNA Guanosine (G) phosphoramidite is a powerful tool for modulating gene expression. These synthetic oligonucleotides can be designed to target specific messenger RNA (mRNA) sequences, leading to the downregulation of protein production.
Design and Synthesis for RNA Interference (RNAi) Research
| Target Gene | siRNA Sequence Design | Outcome of Gene Silencing |
| Hepatocyte Nuclear Factor 4α (HNF4α) | Duplex RNAs with modified nucleosides in the 3'-overhang region. | siRNAs with modified nucleosides were more effective in suppressing HNF4α compared to unmodified siRNAs in vitro. broadpharm.com |
| Green Fluorescent Protein (GFP) | siRNAs with one or two caged guanosine nucleotides incorporated near the Argonaute cleavage site. | The caged siRNAs were inactive until light irradiation, demonstrating spatiotemporal control of gene silencing. Complete inhibition of siRNA activity was observed with two caged guanosines. researchgate.net |
Modified siRNA and ASO Synthesis
To improve the therapeutic potential of siRNAs and ASOs, various chemical modifications are introduced during their synthesis. Modified RNA Guanosine (G) phosphoramidites are instrumental in incorporating these changes, which can enhance nuclease resistance, improve binding affinity to the target mRNA, and reduce off-target effects. oup.com Common modifications include changes to the sugar moiety, the phosphodiester backbone, and the nucleobase itself. For example, the introduction of a 2'-O-methyl or a phosphorothioate (B77711) linkage can significantly increase the in vivo stability of these oligonucleotides. biosyn.com The synthesis of siRNAs with cholesterol conjugates has also been shown to facilitate cellular uptake and gene silencing. google.com
| Modification Type | Example of Modified Guanosine Phosphoramidite | Impact on siRNA/ASO Properties |
| Sugar Modification | 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) modified phosphoramidites. | Increases stability against cellular ribonucleases and enhances resistance to degradation. biosyn.com |
| Backbone Modification | Phosphorothioate (PS) backbone. | Enhances stability and efficiency of therapeutic oligonucleotides. biosyn.com |
| Nucleobase Modification | Guanosine derivatives with a thiopropyl tether at the N2 position. | Allows for site-specific crosslinking to proteins or other nucleic acids for structural studies. nih.gov |
| Functional Group Conjugation | Propargyl-containing guanosine phosphoramidite. | Enables click-ligation with an azido fluorophore onto the nucleobase sugar edge without affecting duplex stability. rsc.orgscilit.comnih.gov |
| Seed Region Modification | 2'-formamidonucleoside phosphoramidite derivatives. | Reduces seed-based off-target effects of siRNAs. oup.com |
Generation of Modified RNA for Structural and Biophysical Analysis
The chemical synthesis of RNA using modified Guanosine (G) phosphoramidites is a powerful approach for producing molecules tailored for structural and biophysical studies. By incorporating specific labels or modifications at precise locations within an RNA sequence, researchers can gain detailed insights into its structure, dynamics, and interactions.
Site-Specific Isotope Labeling for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure and dynamics of RNA molecules in solution. However, the spectral complexity of larger RNAs can be a significant challenge. Site-specific isotope labeling, using phosphoramidites containing isotopes such as ¹³C and ¹⁵N, can help to simplify NMR spectra and resolve signal overlap. nih.govresearchgate.net The synthesis of RNA with selectively labeled guanosine residues allows researchers to focus on specific regions of the molecule, providing valuable information about local structure and conformational changes upon ligand binding or protein interaction. While isotopically labeled phosphoramidites for RNA synthesis are not widely commercially available, their chemical synthesis provides a powerful tool for detailed NMR studies. nih.gov
| Isotope Label | Position of Label in Guanosine | Application in NMR Spectroscopy | Key Finding |
| ¹³C and ¹⁵N | Selective ¹³C8 and ¹⁵N7-isotope incorporation in the base and uniform ¹³C-labeling of the ribose of an inosine (B1671953) phosphoramidite (structurally similar to guanosine). | Simplified NMR spectra and resolved signal overlap in an RNA duplex containing four consecutive I-U base pairs. nih.govresearchgate.net | The introduction of I-U base pairs distorts and destabilizes RNA helices more significantly than G-U wobble pairs. nih.govresearchgate.net |
| ¹⁵N | [7-¹⁵N]-guanine synthesis. | Enables monitoring of the N7 position of guanine (B1146940), which is often involved in tertiary interactions and metal ion binding. | Provides a method for site-specific labeling of purine (B94841) N7 atoms, which has been widely adapted in NMR studies of RNA. |
Incorporation of Fluorescent Tags and Reporter Groups
Fluorescently labeled RNA molecules are invaluable tools for studying RNA folding, protein-RNA interactions, and cellular localization. Modified Guanosine (G) phosphoramidites containing fluorescent dyes or reactive groups for post-synthetic labeling can be incorporated at specific sites within an RNA sequence. researchgate.net This allows for the use of techniques such as Fluorescence Resonance Energy Transfer (FRET) to measure distances within an RNA molecule or between RNA and a binding partner. The site-specific attachment of fluorophores is crucial for obtaining meaningful data from such experiments. A variety of fluorescently modified guanosine analogs have been developed and incorporated into oligonucleotides for real-time assays and imaging. nih.gov
| Fluorescent Tag/Reporter Group | Method of Incorporation | Application |
| Atto 590 | Click-ligation to a propargyl-functionalized guanosine incorporated via a modified phosphoramidite. | Cellular imaging of labeled siRNAs. rsc.org |
| 3-methyl-8-(2-deoxy-beta-D-ribofuranosyl)isoxanthopterin (3-Mi) | Incorporated as a phosphoramidite during automated DNA synthesis. | Developed a continuous, real-time assay for HIV-1 integrase 3'-processing reaction. nih.gov |
| Various Fluorescent Dyes | Post-synthetic conjugation to amino-modified RNA oligomers synthesized with modified phosphoramidites. | Structural and functional analysis of RNA molecules. researchgate.net |
Introduction of Biotinylation and Other Affinity Tags
The chemical synthesis of RNA oligonucleotides using phosphoramidite chemistry allows for the precise, site-specific introduction of modifications to impart novel functionalities. Among the most valuable of these modifications is the covalent attachment of biotin, a small vitamin that exhibits an extraordinarily strong and specific interaction with the proteins avidin and streptavidin. This high-affinity interaction forms the basis of a powerful and versatile tool for the purification, immobilization, and detection of nucleic acids. The incorporation of biotin and other affinity tags is typically achieved through the use of specially designed phosphoramidites during automated solid-phase synthesis.
Biotin-containing phosphoramidites are commercially available and can be added to the 5' or 3' end of a growing RNA chain, or even internally, to generate a biotinylated oligonucleotide. Once synthesized, the biotinylated RNA can be used in a variety of applications. For example, in affinity purification, a crude mixture of synthetic oligonucleotides can be passed through a column containing streptavidin-coated beads. The biotinylated RNA will bind tightly to the beads, while non-biotinylated (failure) sequences can be washed away, resulting in a highly purified product.
Beyond simple purification, biotinylation is instrumental in studying RNA-protein and RNA-RNA interactions. By immobilizing a biotinylated RNA probe on a streptavidin-coated surface, researchers can perform "pull-down" assays to identify and isolate binding partners from complex biological mixtures. This has been a cornerstone technique in elucidating the composition of ribonucleoprotein (RNP) complexes and in understanding the regulatory networks governed by RNA.
In addition to biotin, other affinity tags can be introduced using a similar phosphoramidite-based approach. These include various haptens, such as digoxigenin (DIG), and fluorescent dyes. The choice of tag often depends on the specific downstream application, including the desired detection method (e.g., colorimetric, fluorescent, or chemiluminescent) and the required binding and elution conditions.
A significant advancement in this area is the development of cleavable linkers that connect the affinity tag to the oligonucleotide. nih.gov These linkers are stable throughout the synthesis and purification process but can be selectively cleaved under specific conditions, such as exposure to a chemical reagent or light (photocleavable linkers). oup.comnih.govoup.com This allows for the gentle release of the purified RNA from the affinity matrix, yielding a native, unmodified oligonucleotide for subsequent experiments.
The table below summarizes some of the common affinity tags and their applications in RNA biology.
| Affinity Tag | Corresponding Binding Partner | Key Applications |
| Biotin | Avidin / Streptavidin | Affinity purification, immobilization for binding assays, detection. |
| Digoxigenin (DIG) | Anti-DIG antibodies | In situ hybridization, Northern blotting, ELISA-based detection. |
| Fluorescein (FITC) | Anti-FITC antibodies | Fluorescence microscopy, flow cytometry, fluorescence polarization assays. |
| Dinitrophenol (DNP) | Anti-DNP antibodies | Immunohistochemistry, detection in various blotting techniques. |
Research in mRNA Therapeutics and Gene Editing (e.g., CRISPR-Cas9 guide RNAs)
The versatility of RNA phosphoramidite chemistry has been a critical enabling technology in the burgeoning fields of mRNA therapeutics and CRISPR-Cas9 gene editing. The ability to synthesize long, chemically defined RNA molecules with high fidelity is fundamental to the development of these revolutionary approaches to medicine.
In the realm of mRNA therapeutics , including vaccines, the goal is to deliver a messenger RNA molecule into cells, which will then be translated by the cellular machinery to produce a protein of interest—be it a viral antigen to elicit an immune response or a functional protein to correct a genetic deficiency. The synthesis of these therapeutic mRNAs often begins with the in vitro transcription (IVT) of a DNA template. However, the resulting mRNA is often susceptible to degradation by cellular nucleases and can trigger an innate immune response. To overcome these challenges, chemically modified nucleosides are incorporated into the mRNA sequence. These modifications, such as pseudouridine and N1-methylpseudouridine, are introduced using the corresponding phosphoramidites during the synthesis of the DNA template or, in some cases, through direct chemical synthesis of the mRNA itself. researchgate.net The use of high-purity phosphoramidites, including RNA Guanine (G) phosphoramidite, is essential for the production of high-quality, full-length mRNA molecules suitable for therapeutic use. thermofisher.com
The CRISPR-Cas9 gene-editing system relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break. While gRNAs can be produced in cells by expressing a DNA template, the use of chemically synthesized gRNAs offers several advantages, including higher editing efficiency, reduced off-target effects, and the ability to introduce chemical modifications that enhance stability and performance. researchgate.netnih.govidtdna.com The synthesis of these gRNAs, which can be over 100 nucleotides in length, is accomplished through solid-phase phosphoramidite chemistry. researchgate.net RNA Guanine (G) phosphoramidite, along with the other standard and modified RNA phosphoramidites, is a fundamental building block in this process. The precise, step-wise assembly of the gRNA sequence allows for the incorporation of various modifications, such as 2'-O-methyl or phosphorothioate linkages, at specific positions to protect the gRNA from nuclease degradation and to improve its interaction with the Cas9 protein.
The table below highlights the key applications of RNA Guanine (G) phosphoramidite in these fields.
| Technology | Application of RNA Guanine (G) Phosphoramidite | Desired Outcome |
| mRNA Therapeutics | Synthesis of DNA templates for in vitro transcription of mRNA; direct chemical synthesis of mRNA. | Production of stable and translationally efficient mRNA for vaccines and protein replacement therapies. |
| CRISPR-Cas9 Gene Editing | Solid-phase synthesis of single guide RNAs (sgRNAs) or cr:tracrRNA duplexes. | Generation of high-purity, chemically modified guide RNAs for precise and efficient gene editing. |
Development of RNA Probes for Diagnostic Research and Molecular Detection
The ability to detect specific RNA sequences with high sensitivity and specificity is crucial for the diagnosis of infectious diseases, the monitoring of gene expression levels in various pathological conditions, and the development of personalized medicine. RNA Guanine (G) phosphoramidite is a cornerstone in the synthesis of RNA probes that are central to many of these molecular detection assays. thermofisher.comthermofisher.com
RNA probes are short, single-stranded RNA molecules that are designed to be complementary to a target RNA sequence. By labeling these probes with a detectable marker, such as a fluorescent dye or a radioactive isotope, it is possible to visualize and quantify the presence of the target RNA in a biological sample. The synthesis of these probes via phosphoramidite chemistry allows for the precise control over their sequence and the site-specific incorporation of labels.
One of the most widely used techniques for RNA detection is in situ hybridization (ISH) , where labeled probes are used to detect specific RNA sequences within intact cells or tissues. This provides valuable spatial information about gene expression patterns. Another common application is in Northern blotting , where RNA is separated by size on a gel, transferred to a membrane, and then detected with a labeled probe. More advanced techniques, such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) , often utilize RNA probes that are labeled with both a fluorophore and a quencher. The hybridization of the probe to the target sequence during the PCR process leads to the separation of the fluorophore and quencher, resulting in a detectable fluorescent signal that is proportional to the amount of target RNA present.
The performance of these diagnostic assays is highly dependent on the quality and purity of the RNA probes. The use of high-quality phosphoramidites, including RNA Guanine (G) phosphoramidite, ensures the synthesis of probes with the correct sequence and length, which is critical for their specific hybridization to the intended target. glenresearch.com Furthermore, the flexibility of phosphoramidite chemistry allows for the incorporation of modified nucleotides that can enhance the stability of the probes against nuclease degradation and improve their binding affinity to the target sequence.
The following table outlines some of the diagnostic techniques that rely on synthetic RNA probes.
| Diagnostic Technique | Role of Synthetic RNA Probe | Information Obtained |
| In Situ Hybridization (ISH) | Binds to target RNA within cells or tissues, allowing for visualization. | Spatial localization of specific RNA transcripts. |
| Northern Blotting | Hybridizes to target RNA on a membrane, enabling detection. | Size and abundance of specific RNA transcripts. |
| qRT-PCR | Acts as a reporter that generates a fluorescent signal upon hybridization to the target. | Quantification of RNA expression levels. |
| Microarrays | A collection of different RNA probes immobilized on a solid surface. | High-throughput analysis of the expression of thousands of genes simultaneously. |
Studies on Non-Coding RNAs (ncRNAs) and Their Biological Roles
The central dogma of molecular biology has long focused on the flow of genetic information from DNA to protein-coding messenger RNA (mRNA). However, it is now clear that a large portion of the genome is transcribed into non-coding RNAs (ncRNAs) that are not translated into proteins but play critical regulatory roles in a wide range of biological processes. The study of these ncRNAs, which include microRNAs (miRNAs), small interfering RNAs (siRNAs), and long non-coding RNAs (lncRNAs), has been greatly facilitated by the ability to chemically synthesize these molecules using phosphoramidite chemistry. google.comgoogle.com
RNA Guanine (G) phosphoramidite, along with other RNA phosphoramidites, is essential for the synthesis of custom ncRNAs for research purposes. By synthesizing these molecules, researchers can:
Investigate their biological functions: Synthetic ncRNAs can be introduced into cells to study their effects on gene expression and cellular phenotype. For example, synthetic miRNAs can be used to mimic the effects of endogenous miRNAs, while synthetic siRNAs can be used to specifically silence the expression of a target gene (RNA interference or RNAi). broadpharm.com
Validate their targets: By synthesizing labeled ncRNAs, researchers can perform experiments to identify the specific mRNA or DNA sequences that they interact with.
Develop therapeutic agents: The ability of some ncRNAs, particularly siRNAs, to silence the expression of disease-causing genes has made them attractive candidates for the development of new therapies. The chemical synthesis of these therapeutic ncRNAs allows for the incorporation of modifications that enhance their stability, delivery, and efficacy. broadpharm.comresearchgate.net
The study of ncRNAs is a rapidly evolving field, and the ability to synthesize these molecules with high purity and to introduce a wide range of chemical modifications is crucial for advancing our understanding of their complex biological roles.
The table below provides an overview of some of the major classes of ncRNAs and the applications of their synthetic counterparts.
| Class of ncRNA | Size | Key Biological Function(s) | Applications of Synthetic ncRNAs |
| microRNA (miRNA) | ~22 nucleotides | Post-transcriptional regulation of gene expression. | Functional studies, target validation, therapeutic development. |
| Small interfering RNA (siRNA) | ~21 nucleotides | Gene silencing through RNA interference (RNAi). | Gene knockdown experiments, therapeutic development. |
| Long non-coding RNA (lncRNA) | >200 nucleotides | Diverse regulatory roles, including chromatin remodeling and transcriptional regulation. | Functional studies, investigation of disease mechanisms. |
Analytical and Quality Control Methodologies for Rna Oligonucleotides Synthesized with Rna Guanine G Phosphoramidite
Assessment of Oligonucleotide Purity and Integrity
The assessment of oligonucleotide purity and integrity involves a multi-faceted approach, utilizing various analytical techniques to identify and quantify the desired full-length product and any impurities. These impurities can arise from incomplete reactions during synthesis, leading to shorter sequences (n-1, n-2, etc.), or from side reactions and subsequent cleavage and deprotection steps.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative assessment of oligonucleotide purity. sigmaaldrich.comatdbio.com It offers high-resolution separation of the full-length oligonucleotide from shorter failure sequences and other impurities. agilent.com Two primary modes of HPLC are commonly used for this purpose: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most popular technique for purifying oligonucleotides. technologynetworks.com It separates oligonucleotides based on differences in hydrophobicity. sigmaaldrich.comatdbio.com By adding ion-pair reagents to the mobile phase, the negatively charged phosphate (B84403) backbone of the RNA is neutralized, allowing for interaction with the nonpolar stationary phase. agilent.com Longer oligonucleotides, having more phosphate groups, interact more strongly with the ion-pairing reagent and are retained longer on the column. This method is particularly effective for oligonucleotides up to 50 bases in length, and in some cases, up to 80 bases. sigmaaldrich.com
Anion-Exchange (AEX) HPLC: This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. sigmaaldrich.comatdbio.com The stationary phase consists of a positively charged resin, and elution is achieved by increasing the salt concentration of the mobile phase. AEX HPLC is particularly useful for purifying longer oligonucleotides (40-100 bases) and those with significant secondary structures, as the high pH of the mobile phase can disrupt these structures. atdbio.com
Table 1: Comparison of HPLC Methods for RNA Oligonucleotide Analysis
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle of Separation | Hydrophobicity | Charge (number of phosphate groups) |
| Typical Oligonucleotide Length | Up to 50-80 bases sigmaaldrich.com | 40-100 bases atdbio.com |
| Resolution | Excellent for shorter sequences sigmaaldrich.com | Excellent for longer sequences sigmaaldrich.com |
| Secondary Structure | Can be problematic | Effective due to denaturing high pH mobile phase sigmaaldrich.comatdbio.com |
| Coupling to Mass Spectrometry | Compatible fishersci.com | Not typically compatible due to high salt concentrations lcms.cz |
Electrophoretic techniques are fundamental for assessing the size and purity of RNA oligonucleotides.
Capillary Electrophoresis (CE): CE offers a high-resolution, automated, and rapid method for analyzing oligonucleotides. researchgate.netspringernature.comnih.gov In particular, Capillary Gel Electrophoresis (CGE) utilizes a sieving matrix within the capillary to separate oligonucleotides based on their size. researchgate.netagilent.com This technique can achieve single-base resolution for oligonucleotides, making it a powerful tool for purity assessment. springernature.com
Gel Electrophoresis: Polyacrylamide Gel Electrophoresis (PAGE) is a traditional and highly effective method for separating oligonucleotides based on their molecular weight in a denaturing environment. technologynetworks.comsigmaaldrich.com It can resolve oligonucleotides that differ by a single base, resulting in very high purity levels. sigmaaldrich.com Agarose gel electrophoresis can also be used to assess the integrity of total RNA preparations by observing the 28S and 18S ribosomal RNA bands, though it is less precise for determining the exact size of synthetic oligonucleotides due to secondary structures. benchling.comthermofisher.com
Mass spectrometry is an indispensable tool for the precise mass determination of RNA oligonucleotides, which in turn confirms their identity and purity. technologynetworks.com
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to determine the molecular weight of the synthesized oligonucleotide. technologynetworks.com This allows for the verification of the full-length product and the identification of impurities based on their mass differences.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS provides a powerful analytical platform for both separating and identifying oligonucleotides and their impurities. fishersci.comwaters.comcasss.org IP-RP HPLC is readily coupled with MS, allowing for the characterization of various impurities, including failure sequences (n-1, n-2), and modifications. fishersci.comwaters.com This technique is widely used for routine purity and impurity analysis in both research and manufacturing settings. casss.org
UV/Vis spectrophotometry is a quick and non-destructive method for determining the concentration and assessing the purity of RNA samples. rna-seqblog.comthermofisher.com
Concentration Determination: The absorbance of an RNA solution at 260 nm (A260) is directly proportional to its concentration, based on the Beer-Lambert law. thermofisher.com An A260 reading of 1.0 is generally equivalent to approximately 40 µg/ml of single-stranded RNA. thermofisher.com
Purity Ratios:
A260/A280 Ratio: This ratio is used to assess for protein contamination. A ratio of ~2.0 is generally accepted as indicative of "pure" RNA. rna-seqblog.com A lower ratio may indicate the presence of protein or other contaminants that absorb at 280 nm. nih.gov The pH and ionic strength of the solution can influence this ratio. nih.govagilent.com
A260/A230 Ratio: This ratio is a secondary measure of purity and is used to detect contamination from substances that absorb at 230 nm, such as phenol, guanidine salts, and carbohydrates. rna-seqblog.com For pure RNA, this ratio is typically in the range of 2.0-2.2. rna-seqblog.com
Table 2: UV/Vis Spectrophotometry Purity Ratios for RNA
| Ratio | Wavelengths | Indicates Purity From | Ideal Value for Pure RNA |
| A260/A280 | 260 nm / 280 nm | Protein contamination rna-seqblog.com | ~2.0 rna-seqblog.com |
| A260/A230 | 260 nm / 230 nm | Phenol, salts, carbohydrates rna-seqblog.com | 2.0 - 2.2 rna-seqblog.com |
Microfluidic-based systems, such as the Agilent Bioanalyzer, have become the standard for assessing RNA integrity. biopharminternational.com These automated systems use capillary electrophoresis on a chip to separate RNA fragments by size and provide a quantitative measure of integrity. biopharminternational.comnih.gov
RNA Integrity Number (RIN): The RIN is an algorithm that assigns a numerical value from 1 (completely degraded) to 10 (intact) to an RNA sample based on the entire electrophoretic trace. nih.govresearchgate.netwikipedia.org This provides a user-independent and standardized method for RNA quality control. nih.govresearchgate.net A high RIN value is crucial for many downstream applications.
Table 3: General RIN Score Interpretation
| RIN Score | RNA Quality | Suitability for Downstream Applications |
| 8 - 10 | Highly intact cd-genomics.com | Ideal for most applications, including RNA sequencing cd-genomics.com |
| 6 - 8 | Moderately intact cd-genomics.com | Acceptable for applications like RT-qPCR cd-genomics.com |
| 1 - 5 | Degraded cd-genomics.com | Generally unsuitable for most experiments cd-genomics.com |
Sequence Validation Techniques
Beyond purity and integrity, confirming the exact sequence of the synthesized RNA oligonucleotide is critical. Mass spectrometry-based methods are the primary techniques used for sequence validation.
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the sequence of DNA and RNA, including modified oligonucleotides. enovatia.com In this method, the full-length oligonucleotide is first isolated and then fragmented in the mass spectrometer. The resulting fragment ions are then analyzed to deduce the sequence of the original molecule. worldpharmatoday.com This approach provides a direct and accurate method for sequence verification and can also be used for de novo sequencing and identifying the location of any modifications. enovatia.comnih.gov
Reverse Transcription-PCR (RT-PCR) and Quantitative RT-PCR (RT-qPCR) for RNA Sequence Validation
Reverse Transcription-PCR (RT-PCR) and its quantitative counterpart, RT-qPCR, are highly sensitive methods used to verify the sequence of synthesized RNA oligonucleotides. researchgate.net These techniques enzymatically convert the RNA sequence into a complementary DNA (cDNA) strand, which is then amplified. researchgate.net This process allows for confirmation of the RNA sequence integrity and can provide quantitative data on the amount of full-length, correct-sequence product.
The process begins with the reverse transcription of the RNA oligonucleotide into cDNA using a reverse transcriptase enzyme. nih.gov This is followed by PCR amplification of the cDNA using sequence-specific primers. nih.gov For successful validation, primer design is critical. Primers are designed to anneal to specific regions of the target cDNA, and their amplification product can be analyzed for expected size and sequence. biobasic.com
Key Steps in RT-qPCR Validation:
Reverse Transcription: The synthetic RNA oligonucleotide is converted to cDNA. This can be performed as the first step in a two-step protocol or concurrently with PCR in a one-step protocol.
PCR Amplification: The resulting cDNA is amplified using a DNA polymerase. In qPCR, this amplification is monitored in real-time using fluorescent dyes or probes. nih.gov
Analysis: The amplified product can be visualized on a gel to confirm its size. For more detailed validation, the PCR product can be sequenced (e.g., via Sanger sequencing) to confirm the exact nucleotide sequence. The quantification cycle (Cq) value in RT-qPCR can be used to determine the concentration of the specific RNA sequence.
Synthetic RNA oligonucleotides with known sequences are often used as standards or positive controls in RT-PCR and RT-qPCR assays to ensure that all components of the reaction are functioning correctly. nih.gov
RNA Sequencing Methods for Transcriptome Profiling
RNA sequencing (RNA-Seq) has become a powerful and comprehensive method for both validating synthetic oligonucleotides and for broader transcriptome profiling. nih.govillumina.com Unlike PCR-based methods that target specific sequences, RNA-Seq can provide a global view of all RNA molecules in a sample, making it invaluable for assessing the purity and integrity of a synthetic RNA product and its impact on the cellular transcriptome. researchgate.net
When used for QC of synthetic RNA, the oligonucleotide is converted to cDNA, which is then prepared into a library for high-throughput sequencing. The resulting sequence reads are aligned to the expected reference sequence. This allows for:
Full-Sequence Verification: Confirmation of the entire length of the synthetic RNA, identifying any truncations, insertions, or deletions that may have occurred during synthesis.
Detection of Contaminants: Identification of any contaminating RNA sequences.
Analysis of Modifications: With specialized library preparation, RNA-Seq can help identify and locate base modifications.
In the context of functional studies, RNA-Seq is used for transcriptome profiling to understand how a synthetic RNA oligonucleotide (e.g., an siRNA or sgRNA) affects gene expression on a global scale. researchgate.netmit.edu This is crucial for identifying off-target effects and understanding the full biological impact of the synthetic molecule. RNA-Seq offers significant advantages over older technologies like microarrays because it does not require pre-designed probes and can identify novel transcripts, alternative splice variants, and gene fusions. nih.govillumina.com
Characterization of Protecting Group Removal Efficacy
During solid-phase RNA synthesis, protecting groups are used to prevent unwanted chemical reactions at reactive sites on the nucleobases and the 2'-hydroxyl group of the ribose sugar. wikipedia.org For guanine (B1146940) phosphoramidites, the exocyclic amine (N2) is typically protected with groups like isobutyryl (iBu) or acetyl (Ac). nih.govglenresearch.com The 2'-hydroxyl group is commonly protected by a bulky silyl (B83357) group such as tert-butyldimethylsilyl (TBDMS) or a group like Triisopropylsilyloxymethyl (TOM). glenresearch.comglenresearch.com The complete removal of these protecting groups, known as deprotection, is a critical final step in the synthesis process. wikipedia.org Incomplete deprotection can adversely affect the structure, function, and stability of the RNA oligonucleotide.
The deprotection process typically involves two main stages:
Base and Phosphate Deprotection: This step removes the protecting groups from the nucleobases (e.g., iBu from guanine) and the phosphate backbone. This is often achieved using a basic solution, such as a mixture of ammonium hydroxide and methylamine (B109427) (AMA). glenresearch.comoup.com
2'-Hydroxyl Deprotection: The silyl group on the 2'-hydroxyl is removed, commonly using a fluoride (B91410) reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF). nih.govoup.com
Several analytical techniques are employed to confirm the efficacy of protecting group removal:
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a primary tool for verifying the successful synthesis and deprotection of RNA oligonucleotides. By comparing the experimentally measured molecular weight with the calculated theoretical mass of the fully deprotected RNA, one can confirm the removal of all protecting groups. Any remaining protecting groups would result in a predictable mass shift.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC), is used to assess the purity of the synthesized oligonucleotide. Incompletely deprotected species will have different retention times compared to the fully deprotected product, allowing for their detection and quantification.
Capillary Electrophoresis (CE): CE offers high-resolution separation of oligonucleotides and can be used to detect impurities, including those arising from incomplete deprotection. glenresearch.com
| Protected Group | Common Protecting Group | Typical Deprotection Reagent |
|---|---|---|
| Exocyclic Amine (N2) of Guanine | isobutyryl (iBu) | Ammonium Hydroxide/Methylamine (AMA) |
| Exocyclic Amine (N2) of Guanine | acetyl (Ac) | Ammonium Hydroxide/Methylamine (AMA) |
| 2'-Hydroxyl of Ribose | tert-butyldimethylsilyl (TBDMS) | Triethylamine trihydrofluoride (TEA·3HF) |
| 2'-Hydroxyl of Ribose | Triisopropylsilyloxymethyl (TOM) | Triethylamine trihydrofluoride (TEA·3HF) |
Stability Studies of Synthesized RNA Oligonucleotides
The inherent chemical instability of RNA compared to DNA makes stability studies a critical component of quality control for synthetic oligonucleotides. bio-protocol.orgbiosyn.com RNA is susceptible to degradation through several mechanisms, including enzymatic cleavage by nucleases and chemical hydrolysis. Stability studies are designed to evaluate the integrity of the RNA oligonucleotide under various conditions, which is essential for determining appropriate storage, handling, and experimental use. creative-biogene.com
Degradation Pathways:
Enzymatic Degradation: Ribonucleases (RNases) are ubiquitous enzymes that rapidly degrade RNA. It is crucial to maintain an RNase-free environment during the synthesis, purification, and handling of RNA oligonucleotides. biosyn.com
Chemical Hydrolysis: The presence of the 2'-hydroxyl group makes the phosphodiester backbone of RNA susceptible to alkaline hydrolysis, leading to chain cleavage. This degradation is accelerated at high pH and elevated temperatures.
Methodology for Stability Studies: Stability studies typically involve incubating the RNA oligonucleotide under a range of conditions and analyzing its integrity over time. creative-biogene.com
Temperature Stress: Aliquots of the RNA are stored at various temperatures (e.g., -80°C, -20°C, 4°C, 24°C, and 37°C) for different durations. horizondiscovery.com
pH Variation: The stability of the RNA is assessed in buffers with different pH values to understand its susceptibility to acid- or base-catalyzed hydrolysis.
Nuclease Challenge: To assess resistance to enzymatic degradation, the oligonucleotide can be incubated in the presence of serum (which contains nucleases) or specific RNases. bio-protocol.org
The degradation of the oligonucleotide is monitored using analytical techniques such as HPLC and CE, which can separate the full-length product from its degradation fragments.
| Factor | Impact on Stability | Mitigation/Consideration |
|---|---|---|
| Temperature | Higher temperatures accelerate chemical degradation. | Long-term storage at -20°C or -80°C is recommended. biosyn.com |
| pH | High pH (alkaline conditions) promotes hydrolysis of the phosphodiester backbone. | Store and use in buffered solutions at a neutral or slightly acidic pH (e.g., TE buffer). |
| RNases | Ubiquitous enzymes that rapidly degrade RNA. | Maintain strict RNase-free handling conditions, use RNase-free reagents and consumables. |
| UV Light | Can cause base damage. | Store oligonucleotides in the dark. biosyn.com |
Future Directions and Emerging Research Avenues in Rna Phosphoramidite Chemistry
Development of Novel Protecting Group Chemistries for Improved Efficiency and Scalability
The efficiency of RNA synthesis is highly dependent on the protecting groups used, particularly for the 2'-hydroxyl functionality of the ribonucleoside phosphoramidites. rsc.org The choice of this protecting group is a critical strategic decision in the design of new and improved methods for RNA synthesis. nih.gov In recent years, significant research has been dedicated to developing novel protecting groups that offer faster deprotection times, higher coupling efficiencies, and compatibility with a wider range of chemical modifications.
Another important trend is the development of photolabile protecting groups, which can be removed using light. This approach offers precise spatial and temporal control over the deprotection process, making it particularly well-suited for microarray-based synthesis and other high-throughput applications. nih.gov The development of RNA phosphoramidites with highly photosensitive 5'-protecting groups has significantly reduced photolysis times, further accelerating the synthesis process. nih.gov
The following table summarizes some of the key protecting groups used in RNA synthesis and their characteristics:
| Protecting Group | Type | Key Features |
| 2'-O-(tert-butyldimethylsilyl) (TBDMS) | Silyl (B83357) Ether | Traditional, well-established, but can have slower coupling times. |
| 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) | Acetal (B89532) | Minimal steric hindrance, leading to more efficient synthesis and better coupling yields. umich.edu |
| Photolabile Protecting Groups (e.g., NPPOC) | Photolabile | Allows for spatial and temporal control of deprotection, ideal for microarray synthesis. nih.gov |
The ongoing innovation in protecting group chemistry is crucial for enhancing the efficiency and scalability of RNA synthesis, making it more feasible to produce the large quantities of high-purity RNA required for therapeutic and other applications.
Advancements in Automated and High-Throughput Synthesis Platforms
The demand for synthetic RNA has driven significant advancements in automated and high-throughput synthesis platforms. Modern DNA/RNA synthesizers, which utilize phosphoramidite (B1245037) chemistry, have become standard in many research laboratories, enabling the routine synthesis of oligonucleotides. nih.gov These automated platforms have streamlined the synthesis process, which consists of a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. nih.gov
A major area of innovation is the development of high-throughput platforms capable of synthesizing thousands of unique RNA sequences in parallel. Microarray-based synthesis, which employs photolithography, is a powerful technology for this purpose. nih.gov This technique uses light to selectively deprotect specific sites on a microarray, allowing for the stepwise synthesis of a vast number of different RNA molecules on a single chip. nih.gov Recent advances in this area have focused on accelerating the synthesis time and improving the quality of the synthesized RNA. nih.gov
Flow chemistry is another emerging technology that is being explored for oligonucleotide synthesis. By performing the synthesis in a continuous flow system rather than in a traditional batch reactor, it is possible to achieve better control over reaction conditions, leading to higher yields and purity. This approach also has the potential to be more easily scaled up for large-scale production.
The table below highlights some of the key platforms for automated and high-throughput RNA synthesis:
| Platform | Key Features | Applications |
| Automated DNA/RNA Synthesizers | Standardized, reliable, suitable for routine synthesis. nih.gov | Research, diagnostics, small-scale therapeutic development. |
| Microarray-Based Synthesis | Massively parallel synthesis of thousands of unique sequences. nih.gov | High-throughput screening, gene expression analysis. |
| Flow Chemistry Platforms | Precise control over reaction conditions, potential for scalability. | Large-scale production of therapeutic oligonucleotides. |
These advancements in synthesis platforms are making it possible to produce RNA on a larger scale and with greater complexity than ever before, opening up new possibilities for RNA-based research and applications.
Integration of Machine Learning and Artificial Intelligence for Synthesis Optimization
One of the key applications of AI in RNA synthesis is the optimization of reaction conditions. ML algorithms can be trained on large datasets of experimental data to identify the optimal parameters for each step of the synthesis cycle, such as coupling times, reagent concentrations, and temperature. mdpi.com This can lead to significant improvements in yield and purity, while also reducing the amount of time and resources required for process development. mdpi.com
AI is also being used to develop predictive models for the properties of RNA molecules. For example, ML algorithms can be trained to predict the stability, binding affinity, and biological activity of different RNA sequences and chemical modifications. nih.gov This can help to guide the design of new RNA-based therapeutics and diagnostics with improved properties. nih.gov
The following table summarizes the potential applications of AI and machine learning in RNA synthesis:
| Application | Description | Potential Impact |
| Reaction Optimization | Using ML to identify optimal synthesis conditions. mdpi.com | Higher yields, improved purity, reduced development time. |
| Retrosynthesis Planning | AI-powered tools for designing synthetic routes to novel phosphoramidites and modified nucleosides. ijsetpub.com | Faster discovery of new building blocks for RNA synthesis. |
| Predictive Modeling | ML models to predict the properties of RNA molecules. nih.gov | More efficient design of RNA-based therapeutics and diagnostics. |
| Automated Synthesis | AI-controlled robotic platforms for automated synthesis and optimization. mdpi.com | Increased throughput and reproducibility of RNA synthesis. |
As more data becomes available and AI algorithms become more sophisticated, the impact of these technologies on RNA phosphoramidite chemistry is expected to grow significantly, leading to faster, more efficient, and more innovative approaches to RNA synthesis.
Exploration of New Chemical Modifications for Enhanced RNA Functionality and Stability
The exploration of new chemical modifications is a major focus of research in RNA chemistry, aimed at enhancing the functionality and stability of synthetic RNA molecules. scilit.com These modifications can be introduced at various positions on the RNA, including the nucleobase, the ribose sugar, and the phosphate (B84403) backbone. mdpi.com
One of the primary goals of chemical modification is to improve the stability of RNA against degradation by nucleases, which are abundant in biological systems. nih.gov Modifications to the 2'-position of the ribose, such as the 2'-fluoro (2'-F) and 2'-O-methoxyethyl (2'-MOE) groups, have been shown to significantly increase nuclease resistance. researchgate.net The morpholino modification, which replaces the ribose sugar with a morpholine (B109124) ring and the phosphodiester linkage with a phosphorodiamidate linkage, also confers exceptional stability. researchgate.net
Chemical modifications can also be used to enhance the binding affinity and specificity of RNA molecules to their targets. Locked nucleic acid (LNA) and constrained ethyl (cEt) modifications, which lock the ribose sugar in a specific conformation, can increase the binding affinity of antisense oligonucleotides and siRNAs. researchgate.net
Furthermore, chemical modifications can be used to introduce new functionalities into RNA molecules, such as fluorescent labels for imaging, reactive groups for crosslinking to other molecules, and ligands for targeted delivery to specific cells or tissues. nih.gov The post-synthetic modification approach allows for the introduction of a wide variety of functional groups into RNA oligonucleotides after they have been synthesized. mdpi.com
The following table provides examples of chemical modifications and their effects on RNA properties:
| Modification | Location | Effect |
| 2'-Fluoro (2'-F) | Ribose | Increased nuclease stability and binding affinity. researchgate.net |
| 2'-O-Methoxyethyl (2'-MOE) | Ribose | Increased nuclease stability and binding affinity. researchgate.net |
| Phosphorothioate (B77711) (PS) | Phosphate Backbone | Increased nuclease stability. researchgate.net |
| Locked Nucleic Acid (LNA) | Ribose | Increased binding affinity. researchgate.net |
| Morpholino | Ribose and Backbone | Exceptional nuclease stability. researchgate.net |
The continued development of new chemical modifications will expand the toolkit available to researchers for creating synthetic RNA molecules with tailored properties for a wide range of applications.
Research into Hybrid Chemical-Enzymatic RNA Synthesis Approaches
While chemical synthesis using phosphoramidite chemistry is the current standard for producing oligonucleotides, it faces limitations in terms of the length of RNA that can be synthesized and the environmental impact of the process. advancingrna.comnih.gov To address these challenges, researchers are increasingly exploring hybrid chemical-enzymatic and fully enzymatic approaches to RNA synthesis. advancingrna.com
Hybrid approaches combine the advantages of both chemical and enzymatic methods. For example, shorter RNA fragments can be synthesized chemically and then joined together using enzymes such as RNA ligases to create longer RNA molecules. advancingrna.com This strategy can overcome the length limitations of purely chemical synthesis while still allowing for the site-specific incorporation of chemical modifications.
Fully enzymatic approaches to RNA synthesis offer the potential for a more sustainable and scalable manufacturing process. harvard.edu Researchers have developed enzyme-based, template-independent RNA oligonucleotide synthesis technologies that use engineered enzymes and novel nucleotide building blocks to produce accurate, high-quality RNA sequences. harvard.edu These methods are conducted in aqueous solutions, eliminating the need for harsh chemical solvents and reducing the generation of toxic waste. harvard.edu Enzymatic synthesis also enables the production of significantly longer RNA oligonucleotides than is possible with current chemical methods. harvard.edu
The table below compares the key features of chemical, hybrid, and enzymatic RNA synthesis:
| Synthesis Approach | Key Features | Advantages | Disadvantages |
| Chemical (Phosphoramidite) | Well-established, allows for diverse chemical modifications. mdpi.com | High purity for short sequences, precise control over sequence. | Length limitations, use of harsh chemicals, generation of hazardous waste. advancingrna.com |
| Hybrid Chemical-Enzymatic | Combines chemical synthesis of short fragments with enzymatic ligation. advancingrna.com | Enables synthesis of longer RNAs with site-specific modifications. | More complex workflow than purely chemical or enzymatic methods. |
| Enzymatic | Uses enzymes to synthesize RNA in aqueous solutions. harvard.edu | Sustainable, scalable, can produce very long RNAs. harvard.edu | May have limitations in the types of chemical modifications that can be incorporated. |
The development of these alternative synthesis strategies is a critical step towards meeting the growing demand for long, complex, and highly modified RNA molecules for therapeutic and other applications.
Sustainable and Environmentally Benign Synthesis Methodologies
The traditional phosphoramidite method for RNA synthesis, while highly effective, relies heavily on the use of organic solvents and generates significant amounts of chemical waste. advancingrna.com As the demand for synthetic RNA continues to grow, there is an increasing focus on developing more sustainable and environmentally benign synthesis methodologies. rsc.org
One of the most promising approaches to greener RNA synthesis is the use of enzymatic methods, which are conducted in aqueous solutions and avoid the need for harsh organic solvents. harvard.edu As mentioned in the previous section, these methods have the potential to significantly reduce the environmental footprint of RNA manufacturing. harvard.edu
Solution-phase synthesis is another strategy that is being explored to improve the sustainability of chemical RNA synthesis. nih.gov While solid-phase synthesis is the current standard, solution-phase approaches can reduce the consumption of solid supports and organic solvents, particularly for large-scale production. advancingrna.com
Researchers are also investigating the use of greener solvents and reagents in traditional phosphoramidite chemistry. This includes exploring the use of ionic liquids and other alternative solvents that are less toxic and more environmentally friendly than the solvents currently used. rsc.org
The following table summarizes some of the key strategies for sustainable RNA synthesis:
| Strategy | Description | Environmental Benefits |
| Enzymatic Synthesis | Using enzymes to synthesize RNA in aqueous solutions. harvard.edu | Eliminates the need for organic solvents, reduces hazardous waste. harvard.edu |
| Solution-Phase Synthesis | Performing the synthesis in solution rather than on a solid support. nih.gov | Reduces consumption of solid supports and solvents. advancingrna.com |
| Green Solvents and Reagents | Using less toxic and more environmentally friendly chemicals. rsc.org | Reduces the overall environmental impact of the synthesis process. |
The development of these sustainable methodologies is essential for ensuring that the production of RNA-based therapeutics and other products can be scaled up in an environmentally responsible manner.
Innovations in Purification and Quality Control for Complex RNA Constructs
The purification and quality control of synthetic RNA are critical steps in the manufacturing process, particularly for therapeutic applications where high purity is essential. nih.gov As the complexity of synthetic RNA constructs increases, there is a growing need for innovative purification and quality control methods that can effectively separate the desired product from impurities and accurately assess its quality. nih.gov
Chromatography is a key technology for RNA purification, and researchers are continuously exploring new chromatographic techniques to improve resolution and efficiency. nih.gov High-performance liquid chromatography (HPLC) is widely used for the purification of oligonucleotides, and advances in column chemistries and separation methods are enabling the purification of longer and more complex RNA molecules. umich.edu
Mass spectrometry is another powerful tool for the quality control of synthetic RNA. It can be used to confirm the identity and sequence of the synthesized RNA and to detect any impurities or modifications. nih.gov Advances in mass spectrometry techniques are providing more detailed information about the structure and purity of RNA molecules.
In addition to these established methods, new analytical techniques are being developed to provide a more comprehensive characterization of complex RNA constructs. These include methods for assessing the higher-order structure of RNA, which can be important for its biological activity.
The table below highlights some of the key innovations in RNA purification and quality control:
| Technique | Application | Key Innovations |
| High-Performance Liquid Chromatography (HPLC) | Purification | Development of new column materials and separation methods for improved resolution of long and complex RNAs. umich.edu |
| Mass Spectrometry (MS) | Quality Control | High-resolution mass spectrometry for accurate mass determination and sequence verification. nih.gov |
| Capillary Gel Electrophoresis (CGE) | Purity Analysis | High-resolution separation of RNA molecules based on size and charge. |
| External Standard RNA | Quality Control | Use of external standard RNA to evaluate the yield, degradation, and potential inhibition of enzymatic reactions during RNA extraction and analysis. nih.gov |
These innovations in purification and quality control are essential for ensuring the safety and efficacy of RNA-based therapeutics and for advancing our understanding of the structure and function of RNA.
Q & A
Q. What are the key factors in selecting RNA /G/ phosphoramidite monomers for solid-phase synthesis?
Selection criteria include:
- Coupling efficiency (>99.8%) and coupling time (<2 minutes) to ensure high yields and minimize synthesis errors .
- Stability in solution to prevent degradation during storage or synthesis .
- Protection group compatibility : For example, 2′-O-TBDMS or 2′-O-TC groups influence deprotection conditions and RNA length capabilities. TBDMS allows synthesis of RNA up to 60 nucleotides, while TC-based monomers enable longer RNAs (>20 nt) with simplified deprotection .
- Compatibility with automated synthesizers , particularly for large-scale or modified RNA .
Q. What are the critical steps for synthesizing RNA with fluorescently labeled /G/ phosphoramidites?
- Probe design : Use computational tools to select RNA motifs and optimize fluorescent tags (e.g., benzofuranyl uridine, BFU) for minimal structural interference .
- Phosphoramidite preparation : Synthesize the fluorescent probe as a phosphoramidite monomer, ensuring compatibility with standard RNA synthesis protocols .
- Solid-phase synthesis : Incorporate the labeled monomer using an automated synthesizer, adjusting coupling times and oxidation steps to preserve probe integrity .
- Deprotection and purification : Employ mild conditions (e.g., fluoride-free for TC-protected RNAs) to avoid damaging the fluorescent tag .
Advanced Research Questions
Q. How can researchers resolve contradictions between coupling efficiency and RNA length when using different 2′-hydroxyl protection groups?
- Trade-off analysis : TBDMS-protected phosphoramidites offer high coupling efficiency but limit RNA length (≤60 nt) due to harsh deprotection requirements. In contrast, TC-protected monomers (e.g., 2′-thiomorpholine-4-carbothioate) enable longer RNAs (>100 nt) with uniform deprotection but may require synthesizer modifications for optimal coupling .
- Methodological adjustments : For long RNAs, use TC monomers with extended coupling times (e.g., 10–15 minutes) and validate efficiency via trityl monitoring or MALDI-TOF mass spectrometry .
Q. What validation strategies ensure the structural integrity of RNA synthesized with modified /G/ phosphoramidites (e.g., N6-methyladenosine, m6A)?
- Analytical techniques :
- PCA and LOOCV : Use principal component analysis and cross-validation to differentiate RNA motifs and confirm structural homogeneity .
- MALDI-TOF-MS : Verify mass accuracy and purity post-synthesis, especially for base-modified RNAs .
- NMR or X-ray crystallography : Resolve ambiguities in modified base pairing or tertiary interactions .
Q. How do methodological choices in 2′-protection groups (e.g., TBDMS vs. TC) impact downstream applications like RNA interference (RNAi)?
- TBDMS limitations : Harsh deprotection (e.g., HF or TEA·3HF) can degrade sensitive modifications or introduce backbone cleavage, reducing RNAi efficacy .
- TC advantages : Single-step deprotection (e.g., aqueous NH4OH) preserves modifications and improves yields for functional studies .
- Validation : Compare gene silencing efficiency of TC- vs. TBDMS-synthesized siRNAs using qRT-PCR or reporter assays .
Q. What protocols mitigate cross-contamination during automated synthesis of modified RNA /G/ phosphoramidites?
- Synthesizer modifications : Implement extended washing cycles (e.g., acetonitrile rinses) between coupling steps to remove residual monomers .
- Spacer use : Incorporate hexaethylene glycol (C18) spacers to reduce truncation products and improve stepwise yields .
- QC testing : Validate purity via HPLC or capillary electrophoresis after each synthesis batch .
Q. How can researchers integrate novel /G/ phosphoramidites (e.g., 15N-labeled or amide-linked) into existing RNA synthesis workflows?
- Stepwise incorporation : Use hybrid synthesis—e.g., assemble unmodified regions with standard phosphoramidites, then introduce labeled/modified monomers at specific positions .
- Activator optimization : Replace standard 1H-tetrazole with stronger activators (e.g., 5-ethylthio-1H-tetrazole) for sterically hindered phosphoramidites .
- Deprotection tuning : Adjust base or temperature conditions to preserve labile modifications (e.g., ultra-mild deprotection for methylated bases) .
Q. What analytical approaches diagnose synthesis failures in long RNA constructs using /G/ phosphoramidites?
- Trityl monitoring : Track coupling efficiency in real-time; <97% per step indicates poor monomer quality or oxidizer issues .
- Mass spectrometry : Identify truncations or deletions caused by inefficient coupling or depurination .
- Gel electrophoresis : Resolve length discrepancies or aggregation due to improper protection group removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
